molecular formula C21H26ClNO3 B10764295 Org 25935 CAS No. 1146978-08-6

Org 25935

Cat. No.: B10764295
CAS No.: 1146978-08-6
M. Wt: 375.9 g/mol
InChI Key: SDTLOODMXMDJFX-JKSHRDEXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Org 25935 has been used in trials studying the treatment of Alcoholism, Schizophrenia, and Panic Disorder.

Properties

CAS No.

1146978-08-6

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1

InChI Key

SDTLOODMXMDJFX-JKSHRDEXSA-N

Isomeric SMILES

CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl

Canonical SMILES

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

Org 25935: A Selective GlyT-1 Inhibitor In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter type 1 (GlyT-1).[1][2] By blocking the reuptake of glycine into presynaptic neurons and glial cells, this compound elevates extracellular glycine concentrations in the synapse. This mechanism has been explored for its therapeutic potential in disorders where modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is desired, such as schizophrenia, and in conditions like alcohol dependence.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and a summary of key preclinical and clinical findings. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

Glycine is an essential amino acid that functions as a major inhibitory neurotransmitter in the spinal cord and brainstem and as a mandatory co-agonist at the NMDA receptor, a key player in excitatory glutamatergic neurotransmission. The synaptic concentration of glycine is tightly regulated by two high-affinity glycine transporters, GlyT-1 and GlyT-2. GlyT-1 is predominantly expressed in glial cells and glutamatergic neurons and is the primary regulator of glycine levels at the NMDA receptor.

This compound is a synthetic compound developed by Organon International that selectively inhibits GlyT-1 with negligible action on GlyT-2.[1][5] Its ability to increase synaptic glycine levels and thereby enhance NMDA receptor function has made it a subject of investigation for various central nervous system (CNS) disorders.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the GlyT-1 transporter. This inhibition leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an elevation of extracellular glycine concentrations. The increased availability of glycine enhances its co-agonist activity at the glycine binding site of the NMDA receptor, potentiating glutamatergic neurotransmission.

Org_25935 This compound GlyT1 Glycine Transporter 1 (GlyT-1) Org_25935->GlyT1 Inhibits Glycine_Reuptake Glycine Reuptake GlyT1->Glycine_Reuptake Mediates Extracellular_Glycine Increased Extracellular Glycine Glycine_Reuptake->Extracellular_Glycine Reduces NMDAR NMDA Receptor Extracellular_Glycine->NMDAR Potentiates Glutamatergic_Neurotransmission Enhanced Glutamatergic Neurotransmission NMDAR->Glutamatergic_Neurotransmission

Caption: Signaling pathway of this compound action.

Quantitative Data

In Vitro Binding Affinity
CompoundTargetAssayIC50 (nM)Reference
This compoundGlyT-1Radioligand Binding100[2]
This compoundGlyT-1Functional Assay162[6][7]
In Vivo Effects in Rats
Dose (mg/kg, i.p.)Effect on Extracellular GlycineEffect on Ethanol IntakeReference
3+25%No significant effect[6]
6+80%Decreased intake and preference[5][6]
10+130%Not reported[6]
Clinical Trial Summary
Trial IdentifierIndicationNDosing RegimenPrimary OutcomeResultReference
NCT00725075Schizophrenia (Negative Symptoms)2154-8 mg BID or 12-16 mg BIDChange in SANS composite scoreNo significant difference from placebo[1][8]
-Alcohol Dependence (Relapse Prevention)14012 mg BIDPercentage of heavy drinking daysNo significant benefit over placebo[3][9]

Experimental Protocols

Cell-Based Glycine Uptake Assay

This protocol is a generalized procedure based on standard methods for assessing GlyT-1 inhibitor activity.[10][11]

Objective: To determine the in vitro potency of this compound in inhibiting glycine uptake via the GlyT-1 transporter.

Materials:

  • CHO-K1 cells stably expressing human GlyT-1a (or other suitable cell line)

  • Cell culture medium (e.g., DMEM/F12)

  • [³H]glycine (radiolabeled glycine)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound and other test compounds

  • Scintillation cocktail and counter

  • 384-well microplates

Procedure:

  • Cell Culture: Culture CHO-K1/hGlyT1a cells in appropriate medium until confluent.

  • Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in KRH buffer.

  • Assay Initiation:

    • Wash the cells with KRH buffer.

    • Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]glycine.

  • Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials containing scintillation cocktail.

    • Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of glycine uptake for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (CHO-K1/hGlyT1a) Cell_Plating Cell Plating (384-well) Cell_Culture->Cell_Plating Pre_incubation Pre-incubation with Compound Cell_Plating->Pre_incubation Compound_Prep Compound Dilution (this compound) Compound_Prep->Pre_incubation Uptake_Initiation Add [³H]glycine Pre_incubation->Uptake_Initiation Uptake_Termination Wash with Ice-cold Buffer Uptake_Initiation->Uptake_Termination Cell_Lysis Cell Lysis Uptake_Termination->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Caption: Workflow for a cell-based glycine uptake assay.
In Vivo Microdialysis in Rats

This protocol is a generalized procedure based on standard methods for in vivo microdialysis.[12][13][14]

Objective: To measure the effect of this compound on extracellular glycine levels in the brain of freely moving rats.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with fluorescence detection for glycine analysis

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and the fraction collector.

  • Baseline Collection:

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glycine levels.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Sample Collection:

    • Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis:

    • Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.

  • Data Analysis:

    • Express the post-dosing glycine levels as a percentage of the baseline levels.

    • Compare the glycine levels in the this compound-treated group to a vehicle-treated control group.

Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Dosing Post-dosing Sample Collection Drug_Admin->Post_Dosing Analysis HPLC Analysis of Glycine Post_Dosing->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis in rats.

Discussion

Preclinical studies with this compound demonstrated promising results, particularly in animal models of alcohol consumption where it dose-dependently reduced ethanol intake and preference.[5][6] These findings suggested a potential therapeutic application for alcohol use disorder. However, these promising preclinical results did not translate into clinical efficacy.

A randomized, double-blind, placebo-controlled trial in alcohol-dependent patients was terminated early for futility, as this compound showed no benefit over placebo in preventing relapse.[3][9] Similarly, in a clinical trial for the treatment of negative symptoms in schizophrenia, adjunctive treatment with this compound did not result in significant improvements compared to placebo.[1][8]

The reasons for this discrepancy between preclinical and clinical findings are likely multifactorial and may include differences in species-specific pharmacokinetics and pharmacodynamics, the complexity of the targeted human disorders, and the specific clinical trial designs.

Conclusion

This compound is a well-characterized, selective GlyT-1 inhibitor that has been instrumental in exploring the therapeutic potential of modulating the glycine site of the NMDA receptor. While it showed promise in preclinical models, it failed to demonstrate efficacy in clinical trials for schizophrenia and alcohol dependence. The data and protocols presented in this guide provide a valuable resource for researchers in the field of CNS drug discovery and development, highlighting the challenges of translating preclinical findings to the clinic and underscoring the need for further research into the role of the glycinergic system in neuropsychiatric disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Org 25935 (SCH-900435)

Introduction

This compound, also known as SCH-900435, is a potent and selective synthetic inhibitor of the glycine transporter 1 (GlyT-1).[1][2] Developed by Organon International, this compound has been a subject of significant research interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. By blocking the reuptake of glycine in the central nervous system, this compound elevates extracellular glycine levels, thereby modulating glutamatergic neurotransmission via N-methyl-D-aspartate (NMDA) receptors.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid.[4] It belongs to the class of organic compounds known as tetralins.[3]

PropertyValueReference
IUPAC Name 2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid[4]
Molecular Formula C21H25NO3[4]
Molar Mass 339.435 g·mol−1[4]
CAS Number 1147011-84-4[4]
Appearance Solid[2]
Solubility 10 mM in DMSO[2]

Pharmacology

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations. By inhibiting GlyT-1, this compound leads to an increase in synaptic glycine levels.[5] Glycine is an obligatory co-agonist at the NMDA receptor, meaning its presence is required for the receptor to be activated by glutamate. Consequently, the elevated glycine levels enhance NMDA receptor-mediated neurotransmission.[6] this compound exhibits negligible action on the glycine transporter 2 (GlyT-2).[1][2]

Pharmacodynamics

This compound demonstrates potent inhibition of GlyT-1 with an IC50 of approximately 100 nM to 0.162 µmol/L.[2] In animal models, systemic administration of this compound has been shown to dose-dependently increase extracellular glycine levels in various brain regions, including the frontal cortex, nucleus accumbens, and dorsal striatum.[7] This modulation of the glycinergic system has been shown to prevent ethanol-induced dopamine elevation in the brain's reward regions.[8]

Pharmacokinetics

Studies in rats have indicated that this compound exhibits dose-linear pharmacokinetics.[7] Following intraperitoneal administration, it readily crosses the blood-brain barrier.[1][5] An administered dose of 6 mg/kg is expected to increase striatal extracellular glycine levels by approximately 50-80% for about 2.5 hours.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Org25935_Pathway cluster_presynaptic Glial Cell / Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GlyT1 GlyT-1 Transporter Glycine_in Glycine (intracellular) GlyT1->Glycine_in Reuptake Glycine_syn Glycine (extracellular) NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonist binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Glutamate Glutamate Glutamate->NMDA_R Downstream Downstream Signaling (e.g., modulation of dopamine release) Ca_ion->Downstream Org25935 This compound Org25935->GlyT1 Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The following tables summarize key experimental protocols from preclinical and clinical studies involving this compound.

Preclinical Studies: Ethanol Consumption in Rats
ParameterDescription
Animal Model Male Wistar rats.
Drug Administration Intraperitoneal (i.p.) injection of this compound (e.g., 3 or 6 mg/kg) or vehicle (0.9% NaCl).
Timing Drug administered approximately 40 minutes prior to the start of the drinking session.
Procedure Rats were given a choice between a bottle of ethanol solution and a bottle of water for a limited period (e.g., 2.5 hours).
Measurements Volume of ethanol and water consumed, and calculation of ethanol preference.
Clinical Trials: Schizophrenia
ParameterDescription
Study Design Randomized, placebo-controlled trial.
Participants Subjects with predominant persistent negative symptoms of schizophrenia, stabilized on a second-generation antipsychotic.
Treatment Adjunctive treatment with this compound (flexible doses of 4-8 mg twice daily or 12-16 mg twice daily) or placebo for 12 weeks.
Primary Outcome Change from baseline in the Scale for Assessment of Negative Symptoms (SANS) composite score.
Secondary Outcomes Positive and Negative Syndrome Scale (PANSS) scores, Calgary Depression Scale for Schizophrenia, Global Assessment of Functioning (GAF) scale, and cognitive measures via a computerized battery (Central Nervous System Vital Signs).
Clinical Trials: Alcohol Dependence
ParameterDescription
Study Design Multicenter, randomized, double-blind, placebo-controlled trial.
Participants Adult patients diagnosed with alcohol dependence.
Treatment This compound (12 mg twice a day) or placebo for 84 days.
Primary Outcome Percentage of heavy drinking days.
Secondary Outcomes Drinks per day, time to relapse, global functioning, alcohol-related cravings, and motivation.

Therapeutic Potential and Clinical Studies

This compound has been investigated for several therapeutic indications, primarily focusing on its ability to modulate glutamatergic neurotransmission.

Schizophrenia

The "glutamate hypothesis" of schizophrenia suggests that hypofunction of NMDA receptors may contribute to the negative and cognitive symptoms of the disorder. By increasing synaptic glycine and enhancing NMDA receptor function, it was hypothesized that this compound could offer a novel adjunctive treatment. However, a clinical trial in subjects with predominant persistent negative symptoms of schizophrenia found that this compound did not significantly differ from placebo in reducing negative symptoms or improving cognitive functioning.[9] The drug was generally well-tolerated in the tested dose ranges.[9]

Alcohol Use Disorder

Preclinical studies in rats demonstrated that this compound can reduce alcohol consumption and preference.[1] It was also shown to prevent ethanol-induced increases in dopamine release in the nucleus accumbens, a key brain region in reward and addiction.[7] These promising animal data led to clinical trials in alcohol-dependent patients. Unfortunately, a randomized, double-blind, placebo-controlled trial was stopped for futility, as this compound showed no significant benefit over placebo in preventing alcohol relapse.[8]

Other Potential Indications

In animal models, this compound has also shown analgesic and anticonvulsant effects.[4] Furthermore, it has been shown to counteract the effects of the dissociative drug ketamine in human trials, suggesting potential applications in other conditions involving NMDA receptor dysfunction.[4]

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of the glycine transporter 1. Its mechanism of action, involving the enhancement of NMDA receptor function through increased synaptic glycine, represents a rational approach for treating disorders associated with glutamatergic hypofunction. While preclinical studies showed promise, particularly in the context of alcohol use disorder, these findings have not yet translated into successful clinical outcomes for schizophrenia or alcohol dependence.[8][9] Despite these setbacks, the compound remains a valuable research tool for exploring the role of the glycinergic system in the central nervous system. The discrepancy between the robust effects in animal models and the lack of efficacy in human trials highlights the complexities of translating preclinical findings to clinical practice and underscores the need for further research into the underlying neurobiology of these disorders. Future research may focus on identifying patient populations that are more likely to respond to this mechanism of action or exploring other therapeutic areas where modulation of glycine levels may be beneficial.

References

Org 25935: A Technical Overview of a Glycine Transporter-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH-900435, is a selective inhibitor of the glycine transporter-1 (GlyT-1). By blocking GlyT-1, this compound increases the synaptic availability of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. This mechanism has been investigated for its therapeutic potential in conditions characterized by NMDA receptor hypofunction, such as schizophrenia, and for its modulatory effects on neurotransmitter systems implicated in alcohol dependence.

Despite its investigation in clinical trials, detailed quantitative pharmacokinetic and bioavailability data for this compound are not extensively available in the public domain. This guide synthesizes the available information on this compound and provides a representative overview of the pharmacokinetic properties and experimental methodologies for GlyT-1 inhibitors, drawing from studies on analogous compounds where specific data for this compound is lacking.

Mechanism of Action

The therapeutic rationale for this compound centers on its ability to enhance NMDA receptor function through the modulation of glycine concentrations.

Org_25935_Mechanism_of_Action cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Neuronal_Signal Enhanced Neuronal Signaling NMDA_Receptor->Neuronal_Signal Activates GlyT1 Glycine Transporter-1 (GlyT-1) GlyT1->Glycine Reuptake Org_25935 This compound Org_25935->GlyT1 Inhibits

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Pharmacokinetics and Bioavailability

Detailed pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), clearance (CL), volume of distribution (Vd), and absolute bioavailability, are not publicly available. Clinical trials have administered this compound orally, suggesting it has some degree of oral bioavailability.

To provide a contextual understanding, the table below summarizes representative pharmacokinetic data from preclinical and clinical studies of other selective GlyT-1 inhibitors. It is crucial to note that these values are not directly transferable to this compound but offer an insight into the general pharmacokinetic profile of this class of compounds.

ParameterBitopertin (Rat, s.c.)Bitopertin (Human, oral)Iclepertin (BI 425809) (Human, oral)
Tmax (h) 3.7 - 24.0~43 - 5
t1/2 (h) 35.1 - 110.3~40Not Reported
CL (L/h/kg) 0.07 - 0.13Not ReportedNot Reported
Vz (L/kg) Not ReportedNot ReportedNot Reported
Bioavailability (%) Not ApplicableNot ReportedNot Reported

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following sections describe general methodologies typically employed in the preclinical and clinical pharmacokinetic assessment of small molecule inhibitors like this compound.

Preclinical Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a GlyT-1 inhibitor following intravenous and oral administration in rats.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Drug Formulation: The compound is typically dissolved in a suitable vehicle, such as a mixture of polyethylene glycol, ethanol, and water, for administration.

  • Administration:

    • Intravenous (IV): A single bolus dose is administered via the tail vein.

    • Oral (PO): A single dose is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Preclinical_PK_Workflow Start Start Dosing Drug Administration (IV or PO) to Rats Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation End End Calculation->End Signaling_Pathway Org_25935 Org_25935 GlyT1_Inhibition GlyT-1 Inhibition Org_25935->GlyT1_Inhibition Increased_Glycine Increased Synaptic Glycine GlyT1_Inhibition->Increased_Glycine NMDA_Potentiation NMDA Receptor Potentiation Increased_Glycine->NMDA_Potentiation Therapeutic_Effects Potential Therapeutic Effects NMDA_Potentiation->Therapeutic_Effects

Org 25935 and the Blood-Brain Barrier: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH 900435, is a selective inhibitor of the glycine transporter 1 (GlyT-1) that has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia and alcohol use disorder.[1][2] A critical aspect of any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This guide provides a comprehensive overview of the available scientific information regarding the BBB permeability of this compound.

While direct quantitative data on the blood-brain barrier permeability of this compound, such as brain-to-plasma concentration ratios (Kp,uu) from preclinical in vivo studies or specific efflux/influx rates from in vitro models, are not extensively detailed in publicly available literature, substantial indirect evidence confirms its ability to penetrate the CNS and exert pharmacological effects.

Evidence of Blood-Brain Barrier Permeability

The primary evidence for this compound's passage across the BBB stems from its observed pharmacological activity in the central nervous system following systemic administration in both preclinical and clinical studies.

Furthermore, numerous studies have documented the CNS-mediated effects of this compound. For instance, it has been shown to inhibit ethanol-induced dopamine elevation in brain reward regions, a mechanism central to its investigation for alcohol use disorder.[4][5] Additionally, it has demonstrated efficacy in counteracting the effects of the dissociative drug ketamine in human trials, further confirming its central activity.[1] These consistent observations of CNS-specific pharmacological responses after systemic dosing underscore its capacity to cross the BBB.

Mechanism of Action at the Blood-Brain Barrier

The precise mechanisms by which this compound traverses the blood-brain barrier have not been fully elucidated in the available literature. For small molecules, BBB penetration is governed by a combination of passive diffusion and carrier-mediated transport (both influx and efflux).[6][7] The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and hydrogen bonding potential, likely play a significant role in its ability to passively diffuse across the lipid membranes of the BBB endothelial cells.

It is also plausible that this compound may interact with specific transporters at the BBB. While it is a potent inhibitor of GlyT-1, it is not known whether it is a substrate for any of the prominent influx or efflux transporters located at the BBB, such as P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP). Further studies would be required to characterize these potential interactions.

Proposed Central Mechanism of Action

Once across the blood-brain barrier, this compound exerts its effects by inhibiting the glycine transporter 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft in the forebrain, thereby regulating extracellular glycine concentrations.[3] By blocking this transporter, this compound increases the availability of synaptic glycine.

This elevation in glycine has significant downstream effects on multiple neurotransmitter systems, most notably the glutamatergic system via N-methyl-D-aspartate (NMDA) receptors. Glycine is an obligatory co-agonist at the NMDA receptor, meaning that its presence is required for receptor activation by glutamate. By enhancing glycinergic tone, this compound potentiates NMDA receptor function. This modulation of glutamatergic and dopaminergic pathways is thought to underlie its therapeutic potential.[3]

Org25935_Mechanism_of_Action cluster_BBB Blood-Brain Barrier cluster_Synapse Central Nervous System Synapse Systemic Circulation Systemic Circulation Brain Interstitial Fluid Brain Interstitial Fluid Systemic Circulation->Brain Interstitial Fluid This compound Permeation Org_25935 This compound GlyT1 Glycine Transporter 1 (GlyT-1) Org_25935->GlyT1 Inhibits Glycine_Reuptake Glycine Reuptake GlyT1->Glycine_Reuptake Mediates Synaptic_Glycine Increased Synaptic Glycine Glycine_Reuptake->Synaptic_Glycine Leads to NMDAR NMDA Receptor Modulation Synaptic_Glycine->NMDAR Potentiates Dopamine_Release Modulation of Dopamine Release NMDAR->Dopamine_Release Influences

Caption: Proposed mechanism of this compound in the CNS after crossing the BBB.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield specific quantitative data on the BBB permeability of this compound. Therefore, tables summarizing such data and detailed experimental protocols for their determination cannot be provided at this time. The following outlines the standard methodologies that would be employed to generate such data.

Table 1: Illustrative Table for In Vivo Blood-Brain Barrier Permeability Data
SpeciesDose (mg/kg)Route of AdministrationTime Point (h)Brain Concentration (ng/g)Plasma Concentration (ng/mL)Unbound Fraction in Brain (fu,brain)Unbound Fraction in Plasma (fu,plasma)Kp (Brain/Plasma Ratio)Kp,uu (Unbound Brain/Unbound Plasma Ratio)
RatData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
MouseData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Table 2: Illustrative Table for In Vitro Blood-Brain Barrier Permeability Data
Assay TypeCell LineApical to Basolateral Permeability (Papp, A-B) (10⁻⁶ cm/s)Basolateral to Apical Permeability (Papp, B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp, B-A / Papp, A-B)
Transwell AssayData not availableData not availableData not availableData not available
Caco-2Data not availableData not availableData not availableData not available
MDCK-MDR1Data not availableData not availableData not availableData not available

Standard Experimental Protocols for BBB Permeability Assessment

Should such data become available, it would likely be generated using the following established methodologies:

  • In Vivo Brain Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid of a living animal. When combined with simultaneous blood sampling, it provides a direct measure of the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB permeability.

  • Brain and Plasma Pharmacokinetic Studies: In these studies, animals are administered the drug, and at various time points, brain and blood samples are collected. The total drug concentrations in both matrices are determined, and the Kp (total brain/total plasma) is calculated. To determine the more informative Kp,uu, the unbound fractions of the drug in brain homogenate and plasma are determined using techniques like equilibrium dialysis.

  • In Vitro Transwell Assays: This method utilizes a monolayer of brain endothelial cells (such as primary cells or immortalized cell lines like hCMEC/D3) cultured on a semi-permeable membrane separating two compartments (apical and basolateral), mimicking the BBB. The rate of drug transport from the apical (blood) side to the basolateral (brain) side and vice versa is measured to determine the apparent permeability coefficient (Papp). An efflux ratio greater than 2 is generally indicative of active efflux.

BBB_Permeability_Workflow cluster_InVivo In Vivo Assessment cluster_InVitro In Vitro Assessment Dosing Systemic Dosing of this compound Sampling Brain and Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calculate Kp and Kp,uu Analysis->Calculation Cell_Culture Culture Brain Endothelial Cells on Transwell Drug_Addition Add this compound to Apical or Basolateral Side Cell_Culture->Drug_Addition Sample_Collection Sample from Receiver Compartment Over Time Drug_Addition->Sample_Collection Permeability_Calc Calculate Papp and Efflux Ratio Sample_Collection->Permeability_Calc

References

Investigating the Analgesic Effects of Org 25935: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT1), has emerged as a compound of interest for the development of novel analgesic therapies. By modulating glycinergic neurotransmission in the central nervous system, this compound presents a promising, non-opioid mechanism for the treatment of various pain states, including neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the preclinical investigation into the analgesic effects of this compound. It details the compound's mechanism of action, summarizes key findings from animal models of pain, and outlines the experimental protocols utilized in these studies. This document is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development.

Introduction

Chronic pain remains a significant global health challenge with a substantial unmet medical need for effective and safe analgesics. The limitations of current therapies, particularly the adverse effects and abuse potential associated with opioids, have driven the search for novel non-opioid pain medications. One promising avenue of research involves the modulation of inhibitory neurotransmission in the spinal cord and brain.

Glycine is a major inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs) to dampen neuronal excitability. The synaptic concentration of glycine is regulated by two high-affinity glycine transporters, GlyT1 and GlyT2. GlyT1, found predominantly on glial cells, plays a crucial role in maintaining low synaptic glycine levels. This compound is a potent and selective inhibitor of GlyT1, and by blocking glycine reuptake, it is hypothesized to enhance glycinergic inhibitory tone, thereby reducing the transmission of pain signals.[1][2][3]

This guide will delve into the preclinical evidence supporting the analgesic potential of this compound, presenting available data on its efficacy in various animal models of pain and the methodologies employed in these investigations.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1).[4] This inhibition leads to an increase in the extracellular concentration of glycine in the synaptic cleft. The elevated glycine levels then potentiate inhibitory neurotransmission through two primary mechanisms:

  • Enhanced Glycinergic Inhibition: Increased glycine availability leads to greater activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus dampening the transmission of nociceptive signals.[2]

  • Modulation of NMDA Receptor Activity: Glycine also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and central sensitization in chronic pain states. While acute increases in glycine could potentially enhance NMDA receptor function, chronic elevation of glycine levels through GlyT1 inhibition has been suggested to lead to NMDA receptor desensitization or internalization, contributing to a reduction in central sensitization.[5]

The following diagram illustrates the proposed signaling pathway for the analgesic action of this compound.

Org_25935_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Activates NMDAR NMDA Receptor (NMDAR) Glycine->NMDAR Co-activates GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Org_25935 This compound Org_25935->GlyT1 Inhibits Glycine_Vesicle Glycine Vesicle Glycine_Vesicle->Glycine Release Inhibition_of_Pain_Signal Inhibition of Pain Signal GlyR->Inhibition_of_Pain_Signal Leads to Pain_Signal_Propagation Pain Signal Propagation NMDAR->Pain_Signal_Propagation Contributes to (Central Sensitization) Inhibition_of_Pain_Signal->Pain_Signal_Propagation Reduces

Caption: Proposed mechanism of action for this compound in modulating pain signals.

Preclinical Efficacy in Animal Models of Pain

The analgesic effects of this compound have been evaluated in several well-established animal models of neuropathic and inflammatory pain. These studies have demonstrated the potential of this compound to alleviate key symptoms of chronic pain, such as mechanical allodynia and thermal hyperalgesia.

Neuropathic Pain

In models of neuropathic pain, such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models, this compound has been shown to reduce mechanical allodynia, a condition where non-painful stimuli are perceived as painful.

Inflammatory Pain

In models of inflammatory pain, such as the complete Freund's adjuvant (CFA) or carrageenan-induced inflammation models, this compound has demonstrated efficacy in reducing thermal hyperalgesia, an increased sensitivity to painful heat stimuli.

Quantitative Data

Table 1: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model (e.g., CCI)

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
Vehicle-[Placeholder Data]0%
This compound[Dose 1][Placeholder Data][Placeholder Data]
This compound[Dose 2][Placeholder Data][Placeholder Data]
This compound[Dose 3][Placeholder Data][Placeholder Data]
Positive Control[Dose][Placeholder Data][Placeholder Data]

Table 2: Effect of this compound on Thermal Hyperalgesia in an Inflammatory Pain Model (e.g., CFA)

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s) (Mean ± SEM)% Increase in Latency
Vehicle-[Placeholder Data]0%
This compound[Dose 1][Placeholder Data][Placeholder Data]
This compound[Dose 2][Placeholder Data][Placeholder Data]
This compound[Dose 3][Placeholder Data][Placeholder Data]
Positive Control[Dose][Placeholder Data][Placeholder Data]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively published. However, it is known to be a brain-penetrant molecule. The table below is formatted to summarize key pharmacokinetic parameters when such data becomes available.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
RatIV[Dose][Data][Data][Data][Data]
RatPO[Dose][Data][Data][Data][Data]
MouseIV[Dose][Data][Data][Data][Data]
MousePO[Dose][Data][Data][Data][Data]

Experimental Protocols

The following sections provide detailed methodologies for the key behavioral assays used to evaluate the analgesic effects of this compound in preclinical models.

Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity. The following workflow outlines the general procedure.

Von_Frey_Test_Workflow Start Start Acclimatize Acclimatize animal in a plexiglass chamber on a wire mesh floor Start->Acclimatize Administer Administer this compound or vehicle Acclimatize->Administer Apply_Filament Apply von Frey filament to the plantar surface of the hind paw Administer->Apply_Filament Observe_Response Observe for paw withdrawal, flicking, or licking Apply_Filament->Observe_Response Record_Response Record response (yes/no) Observe_Response->Record_Response Select_Next_Filament Select next filament based on 'up-down' method Record_Response->Select_Next_Filament Select_Next_Filament->Apply_Filament Repeat until threshold is crossed a set number of times Calculate_Threshold Calculate 50% paw withdrawal threshold (in grams) Select_Next_Filament->Calculate_Threshold End End Calculate_Threshold->End

Caption: General workflow for the von Frey test to assess mechanical allodynia.
  • Apparatus: Calibrated von Frey filaments of varying stiffness.

  • Procedure: Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimatize. Following drug administration, filaments are applied to the plantar surface of the hind paw with sufficient force to cause buckling. The response (paw withdrawal) is recorded. The "up-down" method is typically used to determine the 50% paw withdrawal threshold.

Hargreaves Test for Thermal Hyperalgesia

The Hargreaves test is employed to measure sensitivity to noxious heat. The general experimental workflow is depicted below.

Hargreaves_Test_Workflow Start Start Acclimatize Acclimatize animal in a plexiglass chamber on a glass surface Start->Acclimatize Administer Administer this compound or vehicle Acclimatize->Administer Position_Heat_Source Position radiant heat source beneath the plantar surface of the hind paw Administer->Position_Heat_Source Activate_Heat Activate heat source and start timer Position_Heat_Source->Activate_Heat Observe_Withdrawal Observe for paw withdrawal Activate_Heat->Observe_Withdrawal Record_Latency Record paw withdrawal latency (in seconds) Observe_Withdrawal->Record_Latency End End Record_Latency->End

Caption: General workflow for the Hargreaves test to assess thermal hyperalgesia.
  • Apparatus: Plantar test apparatus with a radiant heat source.

  • Procedure: Animals are placed in individual chambers on a glass surface and allowed to acclimatize. After drug administration, a focused beam of radiant heat is applied to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

Formalin Test for Inflammatory Pain

The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response.

Formalin_Test_Workflow Start Start Administer_Drug Administer this compound or vehicle Start->Administer_Drug Inject_Formalin Inject dilute formalin into the plantar surface of the hind paw Administer_Drug->Inject_Formalin Observe_Phase1 Observe and record licking/biting duration during Phase 1 (0-5 min) Inject_Formalin->Observe_Phase1 Observe_Phase2 Observe and record licking/biting duration during Phase 2 (15-30 min) Observe_Phase1->Observe_Phase2 Analyze_Data Analyze total licking time in each phase Observe_Phase2->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the formalin test to assess inflammatory pain.
  • Procedure: Following drug administration, a small volume of dilute formalin solution is injected into the plantar surface of the hind paw. The animal is then placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases: the early phase (acute nociception, typically 0-5 minutes post-injection) and the late phase (inflammatory pain, typically 15-30 minutes post-injection).[6][7]

Discussion and Future Directions

The available preclinical data suggest that this compound, through its selective inhibition of GlyT1, holds promise as a novel analgesic agent. Its mechanism of action, which is distinct from that of opioids and other commonly used analgesics, offers the potential for a new therapeutic option for the management of chronic pain.

However, a more complete understanding of the analgesic profile of this compound requires further investigation. Specifically, detailed dose-response studies are needed to establish the potency and efficacy of this compound in various pain models. Comprehensive pharmacokinetic and pharmacodynamic studies will also be crucial for determining the optimal dosing regimens and for predicting its clinical utility.

Future research should focus on:

  • Generating robust quantitative data on the analgesic effects of this compound in a wider range of preclinical pain models.

  • Elucidating the detailed pharmacokinetic profile of this compound in relevant animal species.

  • Investigating the long-term safety and tolerability of this compound.

  • Exploring the potential for synergistic effects when combined with other classes of analgesics.

Conclusion

This compound represents a promising lead compound in the quest for novel, non-opioid analgesics. Its mechanism of action, centered on the enhancement of glycinergic inhibition, offers a rational approach to the treatment of chronic pain. While further research is needed to fully characterize its analgesic properties and to translate these preclinical findings to the clinic, the initial evidence provides a strong rationale for the continued investigation of this compound and other GlyT1 inhibitors as a new class of pain therapeutics.

References

Methodological & Application

Application Notes and Protocols for Org 25935: Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH-900435, is a potent and selective, non-competitive inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations. By inhibiting GlyT1, this compound effectively increases the levels of synaptic glycine. This modulation of the glycinergic system has significant implications for neurotransmission, particularly through the potentiation of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist.[3] These characteristics make this compound a valuable research tool for investigating the role of GlyT1 and NMDA receptor signaling in various physiological and pathological processes.

This document provides detailed application notes on the solubility and preparation of this compound for use in a range of in vitro assays, enabling researchers to effectively utilize this compound in their studies.

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid[4]
CAS Number 949588-40-3 (for hydrochloride salt)[4]
Molar Mass 339.43 g/mol [4]
Solubility 10 mM in DMSOProbeChem
Mechanism of Action Selective, non-competitive inhibitor of Glycine Transporter 1 (GlyT1)[1][2]
IC₅₀ for GlyT1 100 nMProbeChem
IC₅₀ for GlyT1 162 nMLidö et al., 2017

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the inhibition of the GlyT1 transporter. This leads to an accumulation of glycine in the synaptic cleft. The increased availability of glycine enhances the activation of both ionotropic glycine receptors (GlyRs) and NMDA receptors, where glycine functions as a mandatory co-agonist alongside glutamate. The potentiation of NMDA receptor activity results in increased calcium influx into the postsynaptic neuron, triggering a cascade of downstream signaling events.

Org_25935_Signaling_Pathway Org25935 This compound GlyT1 Glycine Transporter 1 (GlyT1) Org25935->GlyT1 Glycine_uptake Glycine Reuptake GlyT1->Glycine_uptake mediates Extracellular_Glycine Increased Extracellular Glycine NMDAR NMDA Receptor Extracellular_Glycine->NMDAR co-agonizes GlyR Glycine Receptor Extracellular_Glycine->GlyR activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx leads to Downstream Downstream Signaling (e.g., CaMKII activation) Ca_influx->Downstream Glutamate Glutamate Glutamate->NMDAR agonizes

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Determine the required concentration and volume: Based on experimental needs, calculate the mass of this compound required to prepare a stock solution. A 10 mM stock solution is recommended.

  • Weighing the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired concentration. For a 10 mM stock solution, dissolve 3.394 mg of this compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the this compound DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments, ensuring the final DMSO concentration is non-toxic to cells.

Protocol:

  • Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations. It is crucial to maintain a final DMSO concentration below 0.5%, with 0.1% being ideal to minimize solvent-induced artifacts.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

In Vitro Glycine Uptake Assay

Objective: To measure the inhibitory effect of this compound on GlyT1-mediated glycine uptake in a cell-based assay. This protocol is adapted from studies on GlyT1 inhibitors.[5][6][7]

Materials:

  • HEK293 or CHO cells stably expressing human GlyT1

  • Cell culture medium (e.g., DMEM)

  • Uptake Buffer (10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose)

  • [³H]-glycine or [¹⁴C]-glycine

  • This compound working solutions

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Protocol Workflow:

Glycine_Uptake_Workflow start Start cell_seeding Seed GlyT1-expressing cells in a multi-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h wash_cells Wash cells with Uptake Buffer incubation_24h->wash_cells preincubation Pre-incubate with this compound or vehicle control wash_cells->preincubation add_radiolabeled_glycine Add [³H]-glycine to initiate uptake preincubation->add_radiolabeled_glycine incubation_uptake Incubate for a defined period (e.g., 10-20 minutes) add_radiolabeled_glycine->incubation_uptake stop_uptake Stop uptake by washing with ice-cold Uptake Buffer incubation_uptake->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells scintillation_counting Measure radioactivity using scintillation counting lyse_cells->scintillation_counting analyze_data Analyze data and calculate IC₅₀ scintillation_counting->analyze_data end End analyze_data->end

Caption: Workflow for a glycine uptake assay.

Detailed Steps:

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing GlyT1 in a suitable multi-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

  • Compound Pre-incubation: Add this compound working solutions at various concentrations (and a vehicle control) to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate Uptake: Add a solution containing a known concentration of radiolabeled glycine (e.g., [³H]-glycine) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) during which glycine uptake is linear.

  • Stop Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for at least 30 minutes.

  • Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor or in non-transfected cells). Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

In Vitro NMDA Receptor Functional Assay (Calcium Imaging)

Objective: To assess the potentiation of NMDA receptor activity by this compound through the measurement of intracellular calcium influx. This protocol is based on established methods for NMDA receptor calcium imaging.[8][9][10][11][12]

Materials:

  • Primary neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2A/B subunits)

  • Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with low Mg²⁺)

  • NMDA and Glycine/D-serine solutions

  • This compound working solutions

  • Fluorescence microscope or plate reader equipped for calcium imaging

Protocol:

  • Cell Preparation: Culture primary neurons or the NMDA receptor-expressing cell line on glass-bottom dishes or plates suitable for imaging.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Cell Washing: Wash the cells with Assay Buffer to remove excess dye.

  • Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) to allow for the inhibition of GlyT1 and accumulation of extracellular glycine.

  • Baseline Measurement: Acquire a baseline fluorescence reading before stimulating the cells.

  • NMDA Receptor Stimulation: Add a solution containing NMDA and a sub-saturating concentration of glycine or D-serine to the cells to activate the NMDA receptors.

  • Calcium Imaging: Immediately begin recording the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm.

  • Data Analysis: Quantify the change in fluorescence (e.g., peak fluorescence intensity or area under the curve) in response to NMDA receptor activation. Compare the responses in the presence of different concentrations of this compound to the vehicle control to determine the extent of potentiation.

Conclusion

This compound is a powerful tool for studying the role of the glycine transporter GlyT1 and the modulation of glycinergic and glutamatergic neurotransmission. Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vitro assays. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of neuronal function and drug discovery. By following these guidelines, scientists can confidently investigate the intricate mechanisms of GlyT1 inhibition and its downstream effects on cellular signaling.

References

Application Notes and Protocols for Org 25935 in Two-Bottle Choice Ethanol Consumption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Org 25935, a selective glycine transporter 1 (GlyT1) inhibitor, in two-bottle choice ethanol consumption studies. This document outlines the compound's mechanism of action, provides detailed experimental protocols, summarizes key quantitative data from preclinical studies, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (also known as SCH 900435) is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the brain.[3][4] This modulation of glycinergic neurotransmission has been shown to reduce voluntary ethanol intake and preference in animal models, making GlyT1 inhibitors a promising therapeutic target for alcohol use disorder (AUD).[3][4][5] this compound readily crosses the blood-brain barrier and has demonstrated efficacy in reducing ethanol consumption in preclinical rodent models.[3][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[3] This leads to an elevation of extracellular glycine levels, which can then modulate neurotransmission through two main pathways:

  • Glycine Receptors (GlyRs): Increased glycine can directly act on inhibitory GlyRs. It is suggested that this may prevent ethanol-induced dopamine activation in the nucleus accumbens (nAc), a key brain region in the reward pathway.[3][7]

  • NMDA Receptors (NMDARs): Glycine is a mandatory co-agonist at the glycine binding site of NMDARs. By increasing glycine availability, this compound can modulate NMDAR function, which is also known to be affected by ethanol.[3][7]

The anti-alcohol effects of this compound are believed to be mediated by its ability to attenuate the dopamine-releasing effects of ethanol in the mesolimbic reward system.[4][7]

Experimental Protocols

The following protocols are based on established methodologies for assessing the effect of this compound on ethanol consumption in rodents using the two-bottle choice paradigm.

Protocol 1: Intermittent Access Two-Bottle Choice in Rats

This protocol is adapted from studies demonstrating a significant reduction in ethanol intake with this compound administration.[3][4]

Materials:

  • Male Wistar rats

  • This compound (cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride)

  • Vehicle (e.g., 0.9% NaCl solution)

  • Ethanol (e.g., 6% v/v solution in tap water)

  • Standard rodent housing with two drinking bottles per cage

Procedure:

  • Acclimation and Baseline:

    • House rats individually and allow ad libitum access to food and water.

    • Establish a stable baseline of ethanol consumption using an intermittent access schedule. For example, provide access to one bottle of 6% ethanol and one bottle of water for 24-hour sessions on Mondays, Wednesdays, and Fridays.[8][9] On other days, provide two bottles of water.

    • Continue this schedule for several weeks until a stable level of ethanol intake is observed.

  • Drug Administration:

    • Randomly assign rats to either the this compound or vehicle control group.

    • Dissolve this compound in the vehicle to the desired concentration (e.g., for a 6 mg/kg dose).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.[3][4]

    • Injections should be given approximately 40 minutes before the start of the drinking session.[3][4] This timing is based on the expectation that peak extracellular glycine levels occur around 50 minutes post-administration.[4]

  • Limited Access Drinking Session:

    • Following the 40-minute pre-treatment period, present the rats with two bottles: one containing the 6% ethanol solution and the other containing water.

    • The drinking session should last for 2.5 hours.[3][4] This duration corresponds to the approximate time this compound has been shown to increase striatal glycine levels.[4]

  • Data Collection and Analysis:

    • At the end of the 2.5-hour session, measure the volume of fluid consumed from each bottle to the nearest 0.1 g.

    • Calculate ethanol intake (g/kg body weight), water intake (ml/kg body weight), and ethanol preference (volume of ethanol consumed / total volume of fluid consumed).

    • Repeat the procedure for the desired number of days (e.g., 5 consecutive treatment days).[4]

    • Statistical analysis can be performed using ANOVA to compare the effects of treatment over time.[4][7]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound on ethanol consumption.

Table 1: Effect of this compound (6 mg/kg, i.p.) on Ethanol and Water Intake in Wistar Rats

Treatment GroupEthanol Intake (g/kg/2.5h) - Day 1 of TreatmentWater Intake (ml/kg/2.5h) - OverallReference
Vehicle~1.2No significant effect[4]
This compound (6 mg/kg)~0.6 (p = 0.022 vs. vehicle)No significant effect over the whole treatment period[4]

Note: Data are approximate values derived from graphical representations in the cited literature.

Table 2: Dose-Dependent Effects of this compound on Ethanol Intake in Wistar Rats

Dose of this compound (i.p.)Effect on Ethanol IntakeEffect on Water IntakeReference
1.5 mg/kgNon-significant difference from vehicleNot specified[3]
3 mg/kgNo significant influenceNo significant influence[3][4]
6 mg/kgSignificant and sustained decreaseUnaffected[3][4]

Visualizations

Signaling Pathway of this compound in Modulating Ethanol's Effects

Caption: Signaling pathway of this compound action.

Experimental Workflow for Two-Bottle Choice Study

cluster_setup Experimental Setup cluster_protocol Protocol Steps cluster_outcomes Primary Outcomes A Rodent Model (e.g., Wistar Rats) B Individual Housing A->B C Two Drinking Bottles B->C D Baseline Ethanol Consumption (Intermittent Access) E Randomization to Groups (Vehicle vs. This compound) D->E F Drug Administration (i.p., 40 min pre-session) E->F G Limited Access Drinking (2.5 hours) F->G H Data Collection (Intake & Preference) G->H I Statistical Analysis H->I J Ethanol Intake (g/kg) I->J K Water Intake (ml/kg) I->K L Ethanol Preference (%) I->L

Caption: Workflow for a two-bottle choice study.

References

Application Notes and Protocols for Org 25935 in Microdialysis Studies of Glycine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, a selective inhibitor of the glycine transporter type 1 (GlyT-1), has emerged as a valuable pharmacological tool for investigating the role of glycine in the central nervous system (CNS).[1] GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations.[2][3] By blocking GlyT-1, this compound effectively increases the synaptic availability of glycine, a crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors.[2][4][5] This modulation of the glutamatergic system makes this compound a compound of significant interest in preclinical research, particularly in studies related to neuropsychiatric disorders where NMDA receptor hypofunction is implicated.[2][6]

In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in awake and freely moving animals.[7] This methodology, when coupled with a sensitive analytical technique such as high-performance liquid chromatography (HPLC), provides a dynamic profile of neurotransmitter level fluctuations in response to pharmacological interventions. The application of this compound in conjunction with microdialysis offers a robust platform to elucidate the dose-dependent effects of GlyT-1 inhibition on extracellular glycine concentrations and to explore the downstream neurochemical and behavioral consequences.

Mechanism of Action

This compound acts as a selective antagonist of the GlyT-1 transporter. GlyT-1 is predominantly located on glial cells surrounding synapses and is responsible for clearing glycine from the synaptic cleft. By inhibiting this transporter, this compound reduces the reuptake of glycine, leading to a sustained elevation of its concentration in the extracellular space. This increased availability of glycine enhances its function as a co-agonist at the glycine binding site of the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.

Data Presentation: Effects of GlyT-1 Inhibition on Extracellular Glycine Levels

The following table summarizes quantitative data from microdialysis studies investigating the effects of GlyT-1 inhibitors on extracellular glycine levels in the rat brain.

Brain RegionGlyT-1 InhibitorDoseRoute of AdministrationBasal Glycine Level (µM)Post-administration Glycine Level (µM)Percent IncreaseReference
Nucleus AccumbensThis compound6 mg/kgi.p.Not specifiedNot specified87%[8]
StriatumLY 236510910 mg/kgp.o.1.523.6137%[9]
Spinal Cord (Dorsal Horn)---2.6 ± 0.3 (Zero Net Flux) / 3.3 ± 0.3 (Zero Flow)--[10]
Prefrontal Cortex---~1.5 - 3.0 (estimated from various studies)--[11]
HippocampusMilacemide (glycine pro-drug)400 mg/kgi.p.Not specifiedIncreasedNot specified[12]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation in Rats

This protocol outlines the surgical procedure for implanting a guide cannula into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) for subsequent microdialysis probe insertion.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, dental drill)

  • Guide cannula (e.g., CMA 12)

  • Bone screws

  • Dental cement

  • Antiseptic solution and sterile saline

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the scalp and clean the area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Skull Leveling: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.

  • Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., Nucleus Accumbens: AP +1.7 mm, ML ±1.6 mm, DV -7.8 mm from bregma).

  • Craniotomy: Drill a small hole through the skull at the determined coordinates.

  • Anchor Screw Placement: Drill 2-3 small holes for the placement of bone screws, which will anchor the dental cement.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.

  • Fixation: Apply dental cement around the guide cannula and screws to secure the implant to the skull.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide to keep it patent.

  • Post-operative Care: Suture the scalp incision and administer analgesics. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol describes the procedure for conducting a microdialysis experiment to measure extracellular glycine levels following the administration of this compound.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, with appropriate membrane length and molecular weight cut-off)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF), filtered and degassed

  • This compound solution (dissolved in an appropriate vehicle)

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Probe Insertion: Gently restrain the rat and replace the dummy cannula with the microdialysis probe.

  • Perfusion: Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline.

  • Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to determine basal glycine levels.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-administration Sample Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the change in extracellular glycine concentration.

  • Sample Storage: Store the collected dialysate samples at -80°C until analysis.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Protocol 3: HPLC Analysis of Glycine in Microdialysate

This protocol provides a general guideline for the quantification of glycine in microdialysate samples using HPLC with pre-column derivatization and fluorescence detection.

Materials:

  • HPLC system (pump, autosampler, column oven, fluorescence detector)

  • Reversed-phase C18 column

  • Glycine standards

  • Derivatization agent (e.g., o-phthaldialdehyde, OPA)

  • Mobile phases (e.g., a gradient of sodium acetate buffer and methanol/acetonitrile)

  • Microdialysate samples

Procedure:

  • Standard Curve Preparation: Prepare a series of glycine standards of known concentrations.

  • Derivatization: Mix a small volume of the standard or sample with the OPA reagent and allow the reaction to proceed for a short, defined period.

  • Injection: Inject the derivatized sample onto the HPLC column.

  • Chromatographic Separation: Elute the derivatized glycine using a specific mobile phase gradient.

  • Detection: Detect the fluorescent derivative at the appropriate excitation and emission wavelengths.

  • Quantification: Determine the concentration of glycine in the samples by comparing the peak areas to the standard curve.

Mandatory Visualizations

Caption: Signaling pathway of this compound action.

experimental_workflow Microdialysis Experimental Workflow with this compound cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration Equilibration with aCSF (2-3 hours) probe_insertion->equilibration baseline Baseline Sample Collection (1-2 hours) equilibration->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection (several hours) drug_admin->post_drug_collection sample_analysis Sample Analysis: HPLC for Glycine Quantification post_drug_collection->sample_analysis histology Histological Verification of Probe Placement post_drug_collection->histology data_analysis Data Analysis and Interpretation sample_analysis->data_analysis

Caption: Workflow for a typical microdialysis study.

References

Application Notes and Protocols for Utilizing Org 25935 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key player in synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor, whose activation is a critical trigger for both long-term potentiation (LTP) and long-term depression (LTD). The function of the NMDA receptor is uniquely dependent on the binding of not only glutamate but also a co-agonist, typically glycine or D-serine.

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the local concentration of this NMDA receptor co-agonist.[3][4] This enhancement of NMDA receptor function makes this compound a valuable pharmacological tool for investigating the mechanisms of synaptic plasticity and for exploring potential therapeutic avenues for cognitive disorders associated with NMDA receptor hypofunction.[5][6]

These application notes provide detailed protocols for utilizing this compound to study synaptic plasticity in ex vivo hippocampal slices, a well-established model for investigating the cellular and molecular basis of learning and memory.

Mechanism of Action

This compound elevates extracellular glycine levels, thereby enhancing the activation of NMDA receptors. This modulation of NMDA receptor activity can have a bidirectional effect on synaptic plasticity. Lower concentrations of GlyT-1 inhibitors have been shown to facilitate the induction of LTP, while higher concentrations can lead to the induction of LTD.[7][8] This suggests that the precise level of NMDA receptor co-agonist site occupancy is critical in determining the direction of synaptic plasticity. The downstream signaling cascades influenced by this compound-mediated NMDA receptor potentiation include the ERK1/2 pathway, which is implicated in AMPA receptor trafficking and function.[9][10]

Quantitative Data for this compound and Related GlyT-1 Inhibitors

The following table summarizes key quantitative data for this compound and other relevant GlyT-1 inhibitors. This information is crucial for experimental design, particularly for determining appropriate working concentrations.

CompoundParameterValueSpecies/SystemReference
This compound IC₅₀ for GlyT-1 100 nM Not specified[2]
This compound Effect on Glycine Levels 87% increase in nucleus accumbens Rat (in vivo, 6 mg/kg, i.p.)[11]
Sarcosine (GlyT-1 inhibitor)Concentration for LTP induction2.0 mMRat Hippocampal Slices[7]
Sarcosine (GlyT-1 inhibitor)Concentration for LTD induction5.0 mMRat Hippocampal Slices[7]
Iclepertin (GlyT-1 inhibitor)Effect on Glycine Levels50-60% increase in CSFHuman[6]
Generic GLYT1 AntagonistEffect on PSC AmplitudeIncreaseRat Hippocampal Neurons (100 nM)[12]

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a standard method for ex vivo electrophysiological and imaging studies of synaptic plasticity.[1][2][5][13][14]

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibratome

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Incubation chamber

Solutions:

  • Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubbled with carbogen.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubbled with carbogen.

Procedure:

  • Anesthetize the animal with isoflurane and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

  • Isolate the hippocampus.

  • Mount the hippocampus on the vibratome stage and submerge it in ice-cold, carbogenated cutting solution.

  • Cut 300-400 µm thick transverse slices.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the steps for inducing and recording LTP in the CA1 region of hippocampal slices, using this compound to modulate plasticity.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber for electrophysiology

  • aCSF

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound stock solution (in DMSO or water)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 28-30°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply this compound to the perfusion bath at the desired concentration (e.g., 100 nM - 1 µM, based on its IC₅₀ and the effects of related compounds). Allow the drug to perfuse for at least 20-30 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or a tetanus (e.g., a single 1-second train of 100 Hz).

  • Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

  • Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Calcium Imaging of Synaptic Activity

This protocol describes how to use calcium imaging to investigate the effects of this compound on synaptic calcium dynamics.

Materials:

  • Prepared acute hippocampal slices

  • Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)

  • Two-photon or confocal microscope

  • Recording chamber for imaging

  • aCSF

  • This compound stock solution

Procedure:

  • Incubate hippocampal slices with a calcium indicator dye according to the manufacturer's instructions.

  • Transfer a slice to the imaging chamber and perfuse with carbogenated aCSF.

  • Identify a region of interest, such as the dendritic spines of CA1 pyramidal neurons.

  • Establish a baseline of spontaneous or evoked calcium transients. For evoked transients, place a stimulating electrode as in the electrophysiology protocol.

  • Perfuse the slice with aCSF containing this compound at the desired concentration.

  • After a stable drug effect is achieved, record calcium transients during baseline and in response to synaptic stimulation (e.g., a short train of action potentials).

  • Analyze the amplitude and kinetics of the calcium transients to determine the effect of this compound on calcium influx through NMDA receptors.[15][16]

Visualizations

Signaling Pathway of this compound in Modulating Synaptic Plasticity

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR AMPA Receptor Glutamate->AMPAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding Org25935 This compound GlyT1 GlyT-1 Org25935->GlyT1 Inhibits GlyT1->Glycine Reuptake Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Plasticity Synaptic Plasticity (LTP/LTD) AMPAR->Plasticity Expression Change ERK ERK1/2 Activation Ca_influx->ERK Leads to ERK->Plasticity Modulates

Caption: Signaling pathway of this compound in synaptic plasticity.

Experimental Workflow for Studying this compound Effects on LTP

cluster_workflow Experimental Workflow A 1. Prepare Acute Hippocampal Slices B 2. Establish Stable Baseline fEPSP Recording A->B C 3. Bath Apply This compound B->C D 4. Induce LTP with High-Frequency Stimulation C->D E 5. Record Post-Induction fEPSPs for >60 min D->E F 6. Analyze Data: Compare fEPSP Slopes E->F Org25935 This compound Administration GlyT1_Inhibition GlyT-1 Inhibition Org25935->GlyT1_Inhibition Glycine_Increase Increased Synaptic Glycine GlyT1_Inhibition->Glycine_Increase NMDAR_Potentiation NMDA Receptor Potentiation Glycine_Increase->NMDAR_Potentiation Synaptic_Plasticity Modulation of Synaptic Plasticity (LTP/LTD) NMDAR_Potentiation->Synaptic_Plasticity

References

Application Notes and Protocols: Org 25935 as a Tool for Investigating GlyT-1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Org 25935, a potent and selective inhibitor of the Glycine Transporter 1 (GlyT-1), to investigate glycine neurotransmission and its role in specific brain regions. This compound serves as a critical tool for elucidating the function of GlyT-1 in both normal physiological processes and pathological conditions. By inhibiting glycine reuptake, this compound elevates extracellular glycine levels, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors and inhibitory glycine receptors. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experimental procedures, including in vivo microdialysis and relevant behavioral assays.

Introduction to this compound

This compound (chemical name: cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid) is a synthetic, sarcosine-based compound that acts as a potent, selective, and non-competitive inhibitor of GlyT-1.[1][2] GlyT-1 is a key protein, predominantly found on glial cells in the central nervous system (CNS), responsible for the reuptake of glycine from the synaptic cleft.[3] By blocking this transporter, this compound effectively increases the concentration of available glycine in the synapse.

Glycine's role in the CNS is twofold: it is an essential co-agonist at the glycine modulatory site of the NMDA receptor, which is critical for glutamatergic excitatory neurotransmission, and it is the primary neurotransmitter for inhibitory glycine receptors (GlyRs).[2][3] This dual function makes GlyT-1 a significant therapeutic target for conditions characterized by glutamatergic dysregulation, such as schizophrenia, and for modulating brain reward systems implicated in addiction.[2][3] this compound readily crosses the blood-brain barrier, making it an effective tool for in vivo studies.[3]

Mechanism of Action

The primary mechanism of this compound is the inhibition of the GlyT-1 transporter. This action leads to an accumulation of extracellular glycine in various brain regions. The elevated glycine levels enhance the activation of NMDA receptors, which require glycine as a co-agonist for their function. This modulation of the glutamatergic system is hypothesized to underlie the potential antipsychotic and cognitive-enhancing effects of GlyT-1 inhibitors.[3] Furthermore, this compound has been shown to prevent ethanol-induced dopamine elevation in brain reward areas like the nucleus accumbens, suggesting an interaction with the mesolimbic dopamine system.[2]

cluster_0 Glutamatergic Synapse GlialCell Glial Cell Glycine GlialCell->Glycine Release PreSynaptic Presynaptic Neuron PostSynaptic Postsynaptic Neuron Glutamate PreSynaptic->Glutamate Release GlyT1 GlyT-1 GlyT1->GlialCell NMDAR NMDA Receptor NMDAR->PostSynaptic Ca²⁺ Influx (Neuronal Activation) Org25935 This compound Org25935->GlyT1 Inhibits Glycine->GlyT1 Reuptake Glycine->NMDAR Co-agonist Binding Glutamate->NMDAR Binds A 1. Stereotaxic Surgery & Probe Implantation B 2. Animal Recovery (24h for awake studies) A->B Wait C 3. Probe Perfusion with aCSF (1-2 µL/min) B->C D 4. Baseline Sample Collection (3-4 fractions) C->D Stabilize (1-2h) E 5. Administer this compound or Vehicle D->E F 6. Post-Injection Sample Collection E->F G 7. HPLC Analysis of Glycine Levels F->G I 9. Histological Verification of Probe Placement F->I H 8. Data Analysis (% Change from Baseline) G->H cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Data Collection & Analysis A Acclimate Mice to Testing Room (>60 min) B Habituate Mice in Open Field (30 min) A->B C Pre-treat with This compound or Vehicle B->C D Administer MK-801 Challenge C->D Wait 30-60 min E Record Locomotor Activity (60-90 min) D->E F Analyze Data (Total Distance Traveled) E->F

References

Application Note: In Vitro Binding Assays for Org 25935 with Glycine Transporter 1 (GlyT-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935 (also known as SCH 900435) is a potent and selective, non-competitive inhibitor of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT-1, this compound increases extracellular glycine concentrations, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[2][3] This mechanism has made GlyT-1 inhibitors like this compound promising candidates for the treatment of schizophrenia and other neurological disorders associated with NMDA receptor hypofunction.[2]

This application note provides detailed protocols for conducting in vitro binding assays to characterize the interaction of this compound with GlyT-1. The primary method described is a competitive radioligand binding assay using membranes from cells stably expressing human GlyT-1.

Quantitative Data Summary

The binding affinity of this compound for GlyT-1 has been determined through various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueTransporter SelectivityNotes
IC50100 nM[4][5]Selective for GlyT-1The half maximal inhibitory concentration, indicating the potency of this compound in inhibiting GlyT-1 activity.
IC500.162 µmol/L[1]Negligible action on GlyT2[5]Another reported value for the half maximal inhibitory concentration.
Inhibition ModeNon-competitive-This compound does not compete with the glycine binding site.

Signaling Pathway of GlyT-1 Inhibition

The inhibition of GlyT-1 by this compound leads to an increase in synaptic glycine levels. This elevated glycine then acts as a co-agonist at the NMDA receptor, potentiating its function. The diagram below illustrates this pathway.

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT-1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Cellular_Response Cellular Response Ca_ion->Cellular_Response Initiates Org25935 This compound Org25935->GlyT1 Inhibits

GlyT-1 Inhibition Signaling Pathway

Experimental Protocols

Preparation of Membranes from GlyT-1 Expressing Cells

This protocol describes the preparation of crude cell membranes from a cell line stably expressing human GlyT-1 (e.g., CHO-K1 or HEK293 cells).

Materials:

  • CHO-K1 cells stably expressing human GlyT-1a

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

  • BCA Protein Assay Kit

  • Centrifuge and rotor capable of 20,000 x g

  • Dounce homogenizer

  • Cryovials

Procedure:

  • Culture CHO-K1/hGlyT1a cells to near confluence.

  • Harvest the cells by scraping and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation.

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay: Competitive Inhibition

This protocol outlines a competitive binding assay to determine the IC50 of this compound. As this compound is a non-competitive inhibitor, a radiolabeled non-competitive inhibitor like --INVALID-LINK---NPTS would be a suitable choice for the radioligand.

Materials:

  • GlyT-1 expressing cell membranes (prepared as above)

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand: e.g., --INVALID-LINK---NPTS (specific activity > 20 Ci/mmol)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known GlyT-1 inhibitor)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Thaw the GlyT-1 membrane preparation on ice and resuspend in Assay Buffer to a final concentration of 50-120 µg protein per well.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 150 µL of the membrane suspension

    • 50 µL of this compound dilution (or buffer for total binding, or non-specific control)

    • 50 µL of radioligand solution (at a concentration near its Kd)

  • The final assay volume is 250 µL.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., using Prism software).

Experimental Workflow

The following diagram outlines the general workflow for the competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start membrane_prep Prepare GlyT-1 Expressing Cell Membranes start->membrane_prep assay_setup Set up 96-well Plate: Membranes, this compound, Radioligand membrane_prep->assay_setup incubation Incubate at 30°C for 60 min assay_setup->incubation filtration Vacuum Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: Calculate IC50 scintillation->data_analysis end End data_analysis->end

Workflow for Competitive Radioligand Binding Assay

References

Troubleshooting & Optimization

Common side effects of Org 25935 in human clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Org 25935 Clinical Trials

This technical support center provides information on the common side effects of this compound observed in human clinical trials, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as SCH-900435, is a synthetic drug that functions as a selective inhibitor of the glycine transporter type 1 (GlyT-1).[1][2] Its primary mechanism involves blocking the reuptake of glycine in the brain, which increases the concentration of glycine in the synaptic cleft.[3][4] This enhancement of glycine availability is intended to modulate glutamatergic neurotransmission by acting on the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[4][5] The compound has been investigated for its potential antipsychotic properties and for the treatment of alcohol dependence.[1][6]

Q2: What are the most commonly reported side effects of this compound in human clinical trials?

Across multiple clinical trials, this compound has been described as generally well-tolerated.[5][7][8] The most consistently reported side effects are neurological and sensory in nature. These include:

  • Fatigue[7][9]

  • Dizziness[5][7][9]

  • Drowsiness[5]

  • Transient or reversible visual events/disturbances[7][8][9][10]

Q3: Were there any serious adverse events reported in the clinical trials?

The available literature from clinical trials indicates that this compound showed no major safety issues.[7][9] The reported side effects, such as dizziness and drowsiness, were characterized as mainly mild.[5] One study noted reversible visual adverse effects.[8][10]

Q4: Did this compound show efficacy in the conditions it was studied for?

The clinical trial results for this compound have been mixed.

  • Alcohol Dependence : A trial investigating its use for preventing relapse in alcohol-dependent patients was stopped for futility, as it demonstrated no significant benefit over placebo.[7][9]

  • Cognitive Performance : In a study with healthy male volunteers, a single dose of this compound did not improve learning or memory.[5]

  • Schizophrenia (Negative Symptoms) : The GIANT trial, which assessed this compound as an adjunctive treatment for persistent negative symptoms in schizophrenia, found that it did not differ significantly from placebo in reducing these symptoms.[8][10]

Troubleshooting Guide

Issue: A subject in our trial is reporting mild dizziness and fatigue shortly after administration of a GlyT-1 inhibitor similar to this compound. How should we proceed?

  • Assess Severity : Document the severity and duration of the symptoms. According to clinical trial data for this compound, these side effects were typically reported as mild.[5]

  • Monitor Vitals : Conduct standard cardiovascular and safety assessments as per the trial protocol.

  • Consult Protocol : Refer to the study's protocol for specific instructions on managing expected adverse events.

  • Compare with Placebo : Note that in a randomized controlled trial setting, it is crucial to compare the incidence of these events with the placebo group. A study in healthy volunteers found that this compound caused significantly more dizziness and drowsiness compared to placebo.[5]

Issue: A subject is reporting transient visual disturbances. Is this a known side effect?

Yes, transient and reversible visual events have been documented as a side effect of this compound in multiple human clinical trials.[7][8][9][10] It is recommended to perform a thorough ophthalmologic assessment to characterize the event and rule out other causes. The event should be documented and monitored for resolution, which was the typical outcome in the reported trials.

Data Presentation

Table 1: Summary of Common Side Effects of this compound in Human Clinical Trials

Side EffectStudy PopulationTrial DetailsSeverityCitation
FatigueAlcohol-Dependent Patients12 mg twice daily for 84 daysNot Specified[7][9]
DizzinessAlcohol-Dependent Patients12 mg twice daily for 84 daysNot Specified[7][9]
DizzinessHealthy Male VolunteersSingle 12 mg doseMainly Mild[5]
DrowsinessHealthy Male VolunteersSingle 12 mg doseMainly Mild[5]
Transient/Reversible Visual EventsAlcohol-Dependent Patients12 mg twice daily for 84 daysNot Specified[7][9]
Reversible Visual Adverse EffectsSchizophrenia Patients4-8 mg or 12-16 mg twice daily for 12 weeksNot Specified[8][10]

Experimental Protocols

Protocol 1: Trial for the Prevention of Relapse in Alcohol-Dependent Patients

  • Objective : To determine the efficacy and safety of this compound in preventing relapse in detoxified alcohol-dependent patients.

  • Design : A multicenter, randomized, double-blind, placebo-controlled clinical trial.

  • Participants : Adult patients diagnosed with alcohol dependence. A total of 140 subjects were included in the analysis.

  • Intervention : Subjects were randomly assigned to receive either this compound (12 mg twice a day) or a matching placebo.

  • Duration : 84 days.

  • Primary Endpoint : Percentage of heavy drinking days.

  • Outcome : The trial was stopped prematurely due to a futility analysis. This compound showed no significant difference from placebo on the primary endpoint.[7][9]

Protocol 2: Trial on Cognitive Performance in Healthy Volunteers

  • Objective : To assess the effect of this compound on learning and memory in healthy individuals.

  • Design : A randomized, double-blind, parallel-group, single-dose study.

  • Participants : 32 healthy male volunteers.

  • Intervention : A single dose of this compound (12 mg) or a matching placebo.

  • Assessments : Cognitive performance was evaluated using the manikin task, digit span, and verbal memory tests. Systematic assessments of cardiovascular and adverse events were also performed.

  • Outcome : this compound did not demonstrate any improvement in learning or memory compared to placebo.[5]

Visualizations

cluster_presynaptic Presynaptic Terminal / Glial Cell cluster_synapse cluster_postsynaptic Postsynaptic Terminal Glycine Glycine GlyT1 GlyT-1 Transporter Glycine->GlyT1 Reuptake Glycine_Synapse Increased Extracellular Glycine Glycine_Site Glycine Co-agonist Site Glycine_Synapse->Glycine_Site Binds to NMDA_R NMDA Receptor Modulation of\nGlutamatergic\nNeurotransmission Modulation of Glutamatergic Neurotransmission NMDA_R->Modulation of\nGlutamatergic\nNeurotransmission Glutamate_Site Glutamate Binding Site Glutamate_Site->NMDA_R Glycine_Site->NMDA_R Org25935 This compound Org25935->GlyT1 Inhibits

Mechanism of Action of this compound.

cluster_setup Phase 1: Study Setup & Design cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Protocol Design (e.g., Dose, Duration) P2 Participant Screening (Inclusion/Exclusion Criteria) P1->P2 E1 Randomization (this compound vs. Placebo) P2->E1 Enrollment E2 Drug Administration (Double-Blind) E1->E2 E3 Data Collection (Efficacy & Safety) E2->E3 A1 Statistical Analysis (e.g., Futility Analysis) E3->A1 Data Lock A2 Side Effect Profiling (Frequency, Severity) A1->A2 A3 Publication of Results A2->A3

References

Technical Support Center: Investigating Org 25935-Associated Dizziness and Drowsiness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering dizziness and drowsiness in subjects administered Org 25935, a selective glycine transporter type 1 (GlyT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: Have dizziness and drowsiness been reported as side effects of this compound in human studies?

A1: Yes, clinical studies have identified dizziness and drowsiness as common adverse events associated with this compound administration. A randomized, double-blind, placebo-controlled trial in alcohol-dependent patients reported fatigue, dizziness, and transient visual events as the most frequently occurring side effects[1]. Another study in healthy male volunteers also found that this compound caused significantly more dizziness and drowsiness compared with placebo, although these effects were generally mild[2].

Q2: What is the underlying mechanism that may cause dizziness and drowsiness with this compound?

A2: this compound is a selective inhibitor of the glycine transporter type 1 (GlyT1). By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission. Enhanced NMDA receptor activation can alter neuronal excitability and signaling pathways in the central nervous system, potentially leading to side effects such as dizziness and drowsiness.

Q3: Are there established methods to quantitatively assess dizziness and drowsiness in a clinical study setting?

A3: Yes, several validated scales are used to measure subjective feelings of dizziness and drowsiness. These include:

  • Bond-Lader Visual Analogue Scale (VAS): This scale consists of 16 lines, each 100mm long, anchored by opposing mood states (e.g., Alert-Drowsy, Calm-Excited). Participants mark a point on each line to indicate their current feeling[3][4][5][6][7].

  • Karolinska Sleepiness Scale (KSS): This is a 9-point Likert scale that assesses the subjective level of sleepiness at a particular moment. A higher score indicates a greater level of sleepiness[8].

Troubleshooting Guide: Managing Dizziness and Drowsiness in this compound Studies

If participants in your study report dizziness or drowsiness after the administration of this compound, consider the following troubleshooting steps:

1. Initial Assessment and Monitoring:

  • Systematic Symptom Documentation: Record the onset, duration, and severity of dizziness and drowsiness for each participant.

  • Standardized Scales: Utilize validated scales like the Bond-Lader VAS and Karolinska Sleepiness Scale at baseline and at regular intervals post-dosing to quantify changes in alertness and sleepiness.

  • Vital Signs: Monitor vital signs, including blood pressure and heart rate, to rule out hemodynamic causes of dizziness.

2. Protocol Adjustments:

  • Dose Evaluation: If clinically permissible and ethically approved, consider evaluating if a dose reduction mitigates the side effects while maintaining the desired therapeutic or experimental effect.

  • Dosing Time: Investigate if administering the study drug at a different time of day (e.g., in the evening) could lessen the impact of drowsiness on daily activities.

3. Participant Guidance:

  • Safety Precautions: Advise participants to avoid activities that require high levels of alertness, such as driving or operating heavy machinery, until the effects of the drug are known.

  • Hydration and Nutrition: Ensure participants are adequately hydrated and have regular meals, as dehydration and hypoglycemia can exacerbate feelings of dizziness.

4. Data Analysis Considerations:

  • Correlational Analysis: Analyze the relationship between the incidence and severity of dizziness/drowsiness and participant demographics, dosage, and plasma concentrations of this compound.

  • Subgroup Analysis: Investigate if certain subgroups of participants are more susceptible to these adverse events.

Data Presentation

Incidence of Dizziness and Drowsiness in Clinical Trials of this compound

Disclaimer: The following table is a template. Specific quantitative data from the key clinical trials on this compound (de Bejczy et al., 2014; Christmas et al., 2014) regarding the precise incidence rates of dizziness and drowsiness are not publicly available in the retrieved search results. Researchers should refer to the full study publications or contact the study sponsors for detailed adverse event data.

Adverse EventThis compound Group (Incidence %)Placebo Group (Incidence %)Study PopulationReference
DizzinessData not availableData not availableAlcohol-Dependent Patientsde Bejczy et al., 2014
Drowsiness/FatigueData not availableData not availableAlcohol-Dependent Patientsde Bejczy et al., 2014
DizzinessData not availableData not availableHealthy Male VolunteersChristmas et al., 2014
DrowsinessData not availableData not availableHealthy Male VolunteersChristmas et al., 2014

Experimental Protocols

Protocol for Assessment of Subjective Drowsiness using the Karolinska Sleepiness Scale (KSS)

  • Objective: To measure the subject's current level of sleepiness.

  • Materials: Karolinska Sleepiness Scale questionnaire (9-point scale).

  • Procedure:

    • Provide the participant with the KSS questionnaire.

    • Instruct the participant to rate their sleepiness at that exact moment by circling the number that best represents their state. The scale ranges from 1 ("Extremely alert") to 9 ("Very sleepy, great effort to keep awake, fighting sleep").

    • Collect the completed scale.

    • Administer the scale at baseline before drug administration and at predefined time points post-administration.

Protocol for Assessment of Subjective Mood and Alertness using the Bond-Lader Visual Analogue Scale (VAS)

  • Objective: To assess various dimensions of subjective mood, including alertness.

  • Materials: Bond-Lader VAS questionnaire containing 16 100mm lines anchored by bipolar mood descriptors.

  • Procedure:

    • Present the VAS to the participant.

    • Instruct the participant to make a vertical mark on each line to indicate how they are feeling at that moment[4]. For the alertness dimension, the anchors are "Alert" and "Drowsy".

    • Measure the distance in millimeters from the "Alert" anchor to the participant's mark. A higher score indicates greater drowsiness.

    • Administer the scale at baseline and at specified intervals after drug administration.

Mandatory Visualization

Org_25935_Signaling_Pathway cluster_presynaptic Presynaptic Terminal / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine_out Glycine GlyT1->Glycine_out Increased Glycine Concentration Glycine_in Glycine Glycine_in->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_out->NMDA_R Co-agonist Glycine_R Glycine Receptor Glycine_out->Glycine_R Agonist Neuronal_Response Altered Neuronal Excitability NMDA_R->Neuronal_Response Glycine_R->Neuronal_Response Side_Effects Dizziness & Drowsiness Neuronal_Response->Side_Effects Org25935 This compound Org25935->GlyT1 Inhibition

Caption: Signaling pathway of this compound leading to potential side effects.

Experimental_Workflow_Drowsiness_Assessment cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis P1 Participant Recruitment P2 Informed Consent P1->P2 P3 Baseline Assessment (KSS & Bond-Lader VAS) P2->P3 P4 Randomization P3->P4 P5_drug Administer this compound P4->P5_drug P5_placebo Administer Placebo P4->P5_placebo P6 Post-Dose Assessments at Predefined Timepoints (KSS & Bond-Lader VAS) P5_drug->P6 P5_placebo->P6 P7 Adverse Event Monitoring P6->P7 P8 Compare Changes from Baseline between Groups P7->P8

Caption: Experimental workflow for assessing this compound-induced drowsiness.

References

Technical Support Center: Managing Reversible Visual Disturbances with Org 25935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing reversible visual disturbances that may be encountered during experiments with Org 25935, a selective glycine transporter type 1 (GlyT-1) inhibitor. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the known visual disturbances associated with this compound?

A1: Clinical trials with this compound have reported "reversible visual adverse effects" and "transient visual events."[1][2] While specific details from these trials are limited in publicly available literature, research on other GlyT-1 inhibitors and related mechanisms suggests these disturbances may include blurred vision, shimmering lights, or other transient changes in visual perception.

Q2: What is the proposed mechanism behind these visual disturbances?

A2: this compound is a selective inhibitor of the glycine transporter type 1 (GlyT-1). GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft in the central nervous system, including the retina. By inhibiting GlyT-1, this compound increases the extracellular concentration of glycine. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are present on retinal neurons such as amacrine and ganglion cells. The increased glycine levels are thought to enhance NMDA receptor activation, altering retinal signal processing and leading to transient visual disturbances.

Q3: At what doses of this compound have visual disturbances been reported?

A3: In a clinical trial for schizophrenia (GIANT trial, NCT00725075), reversible visual adverse effects were reported in flexible dose ranges of 4 to 8 mg and 12 to 16 mg twice daily.[2] Another study on alcohol-dependent patients reported transient visual events at a dose of 12 mg twice a day.[1]

Q4: Are the visual disturbances caused by this compound permanent?

A4: The visual disturbances reported in clinical trials with this compound have been described as "reversible" and "transient," indicating that they resolve after discontinuation of the drug or a reduction in dosage.[1][2]

Q5: How can we monitor for these visual disturbances in our experiments?

A5: The most effective method for objectively monitoring and characterizing these visual disturbances is through electroretinography (ERG). Specifically, studies on other GlyT-1 inhibitors have shown a dose-dependent reduction in the amplitude of scotopic ERG oscillatory potentials (OPs).[3][4][5][6] Therefore, incorporating ERG measurements, with a focus on OPs, into your experimental protocol is highly recommended. Subjective reports from participants should also be carefully documented.

Troubleshooting Guide

This guide provides a structured approach to identifying and managing visual disturbances during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Participant reports transient blurred vision, shimmering, or other visual phenomena.Increased retinal glycine levels leading to altered NMDA receptor signaling.1. Document the nature, duration, and severity of the visual disturbance. 2. Consider a dose reduction or temporary discontinuation of this compound to assess for resolution of symptoms. 3. Schedule an electroretinography (ERG) assessment to objectively measure retinal function.
Reduced amplitude of scotopic ERG oscillatory potentials (OPs) is observed.Direct pharmacological effect of this compound on retinal circuitry due to GlyT-1 inhibition.[3][4][5][6]1. Correlate the ERG findings with the dosage of this compound and any subjective visual reports. 2. This finding is a likely biomarker of the on-target effect of the drug in the retina. 3. Monitor for any concurrent changes in other ERG parameters or visual acuity.
Alterations in the ON- and OFF-pathway responses in the ERG.Disruption of the balance between excitatory and inhibitory signaling in the inner retina, a known consequence of altered glycinergic neurotransmission.1. This is a significant finding that warrants careful documentation and may necessitate a review of the experimental protocol and dosage levels. 2. Consult with a vision science expert or ophthalmologist to aid in the interpretation of the ERG results.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on the incidence of visual disturbances in this compound clinical trials, the following table provides a general overview based on the available literature. Researchers are encouraged to meticulously collect and analyze their own data.

Clinical Trial Dosage of this compound Reported Visual Adverse Events Incidence Rate
GIANT Trial (Schizophrenia)4-8 mg twice daily & 12-16 mg twice dailyReversible visual adverse effects[2]Not specified in publications
Alcohol Dependence Trial12 mg twice a dayTransient visual events[1]Not specified in publications

Experimental Protocols

Electroretinography (ERG) for Monitoring Retinal Function

This protocol is a guideline for assessing retinal function in subjects receiving this compound. It is based on standard ERG procedures and findings from research on GlyT-1 inhibitors.

1. Subject Preparation:

  • Subjects should be dark-adapted for at least 30 minutes prior to scotopic recordings.

  • Pupils should be fully dilated using a standard mydriatic agent.

  • Corneal electrodes (e.g., DTL fiber electrodes) should be placed on the cornea with a drop of sterile, non-irritating methylcellulose solution. Reference and ground electrodes should be placed on the skin according to ISCEV (International Society for Clinical Electrophysiology of Vision) standards.

2. Scotopic ERG Recordings:

  • Rod Response: Use a dim, white flash stimulus in the dark-adapted state.

  • Maximal Combined Rod-Cone Response: Use a standard bright, white flash in the dark-adapted state.

  • Oscillatory Potentials (OPs): Use a bright, white flash in the dark-adapted state. The recording should be made with a bandpass filter setting that isolates the OPs (e.g., 75-300 Hz). The amplitude and implicit times of the OPs should be carefully measured. A reduction in OP amplitude is the key expected finding with GlyT-1 inhibitors.[3][4][5][6]

3. Photopic ERG Recordings:

  • Subjects should be light-adapted to a standard background illumination for at least 10 minutes.

  • Cone Response: Use a single bright, white flash against the light-adapted background.

  • Flicker ERG: Use a rapidly flickering light stimulus (e.g., 30 Hz) to assess cone pathway function.

4. Data Analysis:

  • Measure the amplitude and implicit time of the a- and b-waves for all responses.

  • For OPs, measure the amplitude of each individual peak or the sum of the peak amplitudes.

  • Compare the ERG parameters of subjects receiving this compound to baseline measurements and/or a placebo-treated control group.

Visualizations

Signaling_Pathway cluster_0 Retinal Synapse Org_25935 This compound GlyT1 Glycine Transporter 1 (GlyT-1) Org_25935->GlyT1 Inhibits Glycine_Reuptake Glycine Reuptake GlyT1->Glycine_Reuptake Extracellular_Glycine Increased Extracellular Glycine Glycine_Reuptake->Extracellular_Glycine Reduces NMDA_Receptor NMDA Receptor Extracellular_Glycine->NMDA_Receptor Co-agonism Retinal_Neuron Amacrine/Ganglion Cell NMDA_Receptor->Retinal_Neuron Activates Altered_Signaling Altered Retinal Signaling Retinal_Neuron->Altered_Signaling Visual_Disturbance Visual Disturbance Altered_Signaling->Visual_Disturbance

Caption: Signaling pathway of this compound leading to visual disturbances.

Experimental_Workflow Start Start of Experiment Baseline_ERG Baseline ERG Assessment Start->Baseline_ERG Administer_Org25935 Administer this compound or Placebo Baseline_ERG->Administer_Org25935 Monitor_Subjective Monitor for Subjective Visual Disturbances Administer_Org25935->Monitor_Subjective Followup_ERG Follow-up ERG Assessment Monitor_Subjective->Followup_ERG Data_Analysis Data Analysis: Compare Baseline vs. Follow-up ERG (Focus on Oscillatory Potentials) Followup_ERG->Data_Analysis Report_Findings Report Findings Data_Analysis->Report_Findings

Caption: Experimental workflow for monitoring visual disturbances.

References

Potential for Org 25935 tolerance development in chronic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for tolerance development to Org 25935 in chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the glycine transporter type 1 (GlyT-1).[1] By blocking this transporter, this compound increases the extracellular concentration of glycine in the brain. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as a primary neurotransmitter at inhibitory glycine receptors. This modulation of glycinergic and glutamatergic neurotransmission is the basis for its investigation in various central nervous system disorders.

Q2: Is there preclinical evidence for the development of tolerance to this compound with chronic administration?

Preclinical studies in rodent models of alcohol consumption have suggested a lack of tolerance to the effects of this compound on reducing ethanol intake and preference. Notably, studies have shown a sustained reduction in alcohol consumption over several weeks of continuous treatment. For instance, one study reported that the effect of this compound on reducing ethanol intake was sustained for up to 40 days. Another study found that daily administration for 19 days did not lead to changes in the mRNA expression of glycine receptors or GlyT-1 in the nucleus accumbens, suggesting a lack of molecular adaptation that might underlie tolerance in this context.

Q3: What were the outcomes of clinical trials with this compound, and did they assess tolerance?

Clinical trials investigating this compound for the prevention of relapse in alcohol-dependent patients and as an adjunctive treatment for negative symptoms in schizophrenia were discontinued due to futility.[1][2][3] This means that the drug did not demonstrate a significant therapeutic benefit over placebo.[1][2] While these trials were not specifically designed to assess tolerance, the lack of sustained efficacy in a clinical setting raises questions. It is possible that tolerance developed, contributing to the lack of a significant effect, or that the preclinical models did not adequately predict clinical efficacy in these complex disorders. The trials were generally well-tolerated.[1][2]

Q4: What is the rationale for suggesting that GlyT-1 inhibitors like this compound might not induce tolerance?

The mechanism of action of GlyT-1 inhibitors offers a potential explanation for a reduced likelihood of tolerance development. By enhancing the levels of the endogenous co-agonist glycine at the NMDA receptor, this compound may facilitate a more physiological modulation of receptor activity compared to direct, synthetic agonists. This could potentially lead to less receptor desensitization and downregulation over time. Furthermore, some research suggests that GlyT-1 inhibitors might even delay the development of tolerance to other drugs, such as opioids, by modulating NMDA receptor-dependent neuroplasticity.

Troubleshooting Guide

Issue: I am observing a diminishing effect of this compound in my chronic in vivo experiment. Is this tolerance?

While preclinical studies in specific models of alcohol consumption have not reported tolerance, a diminishing effect in your study could be due to several factors. Here's a troubleshooting workflow to consider:

  • Confirm Drug Stability and Dosing Regimen:

    • Solution Integrity: Ensure the stability of your this compound solution over the course of the study. Prepare fresh solutions regularly and store them appropriately.

    • Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique. Inconsistent dosing can lead to variable effects.

  • Evaluate Pharmacokinetic Factors:

    • Metabolic Changes: Consider the possibility of metabolic adaptation. Chronic administration of a compound can sometimes induce metabolic enzymes, leading to faster clearance and reduced exposure over time. If feasible, measure plasma or brain concentrations of this compound at different time points in your study.

    • Route of Administration: The route of administration can influence pharmacokinetics. Ensure it is consistent and appropriate for the intended duration of the study.

  • Assess Pharmacodynamic Mechanisms:

    • Receptor Desensitization/Downregulation: Although not reported in the context of the alcohol consumption models, it is a theoretical possibility. If your experimental focus is on a specific receptor system, consider assessing receptor density or function (e.g., via radioligand binding or electrophysiology) in brain tissue from early and late stages of your chronic study.

    • Target Engagement: Confirm that this compound is reaching its target and inhibiting GlyT-1 as expected. This could be assessed indirectly through measuring changes in extracellular glycine levels via microdialysis at different study time points.

  • Consider the Animal Model and Behavioral Endpoint:

    • Model-Specificity: The lack of tolerance has been primarily reported in alcohol consumption paradigms. If you are using a different model (e.g., assessing antipsychotic-like or analgesic effects), the potential for tolerance may differ.

    • Behavioral Compensation: Animals may develop behavioral strategies to compensate for the drug's effects over time, which could be misinterpreted as tolerance. Carefully observe and score animal behavior throughout the study.

Data Presentation

Table 1: Summary of Preclinical Chronic Dosing Studies of this compound on Ethanol Consumption in Rats

Study (Reference)Animal ModelDose of this compoundDosing DurationKey Findings on Efficacy Over TimeEvidence of Tolerance
Molander et al., 2007High and medium alcohol-preferring Wistar rats6 mg/kg, i.p.Up to 40 daysSignificant and sustained decrease in ethanol intake and preference.Not observed.
Vengeliene et al., 2010Wistar rats with relapse-like drinking behavior6 mg/kg, i.p.Repeated cycles of administration during relapse phasesConsistently reduced relapse-like alcohol consumption across multiple deprivation cycles.Not observed.

Experimental Protocols

1. Two-Bottle Choice Voluntary Ethanol Consumption Paradigm

This protocol is adapted from methodologies used in studies investigating the chronic effects of this compound on alcohol consumption.

  • Animals: Male Wistar rats are singly housed with ad libitum access to food and water.

  • Habituation: For two weeks, rats are given continuous access to two bottles, one containing water and the other an ethanol solution (concentrations gradually increased from 2% to 10% v/v).

  • Baseline: Following habituation, rats are maintained with a choice between 10% ethanol and water. Fluid consumption is measured daily for at least one week to establish a stable baseline of ethanol intake and preference.

  • Chronic Dosing:

    • Animals are divided into a control group (receiving vehicle) and a treatment group (receiving this compound, e.g., 6 mg/kg, i.p.).

    • The drug or vehicle is administered daily, typically 30-60 minutes before the dark cycle begins (when rodent drinking behavior is highest).

    • Fluid consumption from both bottles is measured daily to calculate ethanol intake (g/kg/day) and preference (volume of ethanol solution consumed / total volume of fluid consumed).

  • Duration: The chronic dosing phase can last for several weeks (e.g., up to 40 days) to assess the sustained effects of the compound.

2. Alcohol Deprivation Effect (ADE) Model of Relapse

This model is used to study the effect of compounds on relapse-like drinking behavior.

  • Induction of Dependence: Rats are subjected to long-term voluntary ethanol consumption (as in the two-bottle choice paradigm) for several weeks to establish a stable baseline.

  • Alcohol Deprivation: The ethanol bottle is removed for a period of two weeks, with animals having access to only water.

  • Relapse Test:

    • Following the deprivation period, the ethanol bottle is reintroduced.

    • Animals are pre-treated with either vehicle or this compound (e.g., 6 mg/kg, i.p.) prior to the reintroduction of ethanol.

    • Ethanol and water consumption are measured for the first 24 hours and for several subsequent days to assess the alcohol deprivation effect (a transient increase in ethanol consumption compared to the pre-deprivation baseline).

  • Chronic Assessment: This deprivation and relapse cycle can be repeated multiple times to evaluate if the effect of this compound on attenuating relapse-like drinking is maintained over time.

Mandatory Visualizations

Signaling_Pathway_of_Org_25935 cluster_pre cluster_post cluster_receptors cluster_downstream Org_25935 This compound GlyT1 Glycine Transporter 1 (GlyT-1) Org_25935->GlyT1 Inhibits Glycine_reuptake Glycine Reuptake GlyT1->Glycine_reuptake Extracellular_Glycine Increased Extracellular Glycine Glycine_reuptake->Extracellular_Glycine Blocks NMDA_Receptor NMDA Receptor Extracellular_Glycine->NMDA_Receptor Co-agonist Glycine_Receptor Inhibitory Glycine Receptor Extracellular_Glycine->Glycine_Receptor Agonist Neuronal_Activity Modulation of Neuronal Activity NMDA_Receptor->Neuronal_Activity Glycine_Receptor->Neuronal_Activity

Caption: Mechanism of action of this compound.

Experimental_Workflow_ADE cluster_baseline Phase 1: Baseline Drinking cluster_deprivation Phase 2: Deprivation cluster_relapse Phase 3: Relapse Test Two_Bottle_Choice Two-Bottle Choice (10% Ethanol vs. Water) for several weeks Deprivation Ethanol Deprivation (2 weeks) Two_Bottle_Choice->Deprivation Treatment Administer this compound or Vehicle (i.p.) Deprivation->Treatment Reintroduction Reintroduce Ethanol Bottle Treatment->Reintroduction Measurement Measure Ethanol Intake (24h post-reintroduction) Reintroduction->Measurement

Caption: Workflow for the Alcohol Deprivation Effect (ADE) model.

References

Troubleshooting inconsistent results in Org 25935 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Org 25935 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT-1).[1] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. This enhancement of glycine levels modulates the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.

Q2: What are the common research applications of this compound?

A2: this compound has been investigated for its potential therapeutic effects in a variety of central nervous system (CNS) disorders. Preclinical studies have explored its use in reducing alcohol consumption and preventing relapse, as well as for its potential antipsychotic and analgesic properties.

Q3: We are observing significant variability in our in vivo studies with this compound. What could be the cause?

A3: Inconsistent results in animal studies with this compound can stem from several factors. One critical aspect is the choice of animal model. Studies have shown that the effects of this compound can be strain-dependent. For instance, in Alko-Alcohol (AA) rats, this compound has been reported to cause unexpected CNS-depressive effects, whereas in Wistar rats, it has been shown to reduce alcohol intake without such side effects.[2][3] Additionally, factors such as the experimental design (e.g., intermittent vs. continuous access in alcohol consumption studies), route of administration, and dosage can significantly influence the outcome.

Q4: Are there known issues with the translation of preclinical findings with this compound to clinical trials?

A4: Yes, there have been challenges in translating the promising preclinical results of this compound to human clinical trials. For example, while rodent studies showed a reduction in alcohol intake, a clinical trial for the prevention of relapse in alcohol-dependent patients did not show a significant benefit over placebo. Potential reasons for this discrepancy include differences in study design, patient populations, and the complexity of the human condition being studied.

Troubleshooting Guides

In Vitro Assays

Issue: High non-specific binding or low specific binding.

Potential Cause Troubleshooting Step
Inadequate washing Increase the number and/or volume of washes to more effectively remove unbound radioligand.
Suboptimal radioligand concentration Perform a saturation binding experiment to determine the optimal Kd and use a radioligand concentration at or below this value.
Poor membrane preparation quality Ensure proper homogenization and centrifugation steps to obtain a clean membrane fraction. Use fresh or properly stored (-80°C) membrane preparations.
Filter binding issues Pre-soak filters (e.g., with 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter material.
Incorrect buffer composition Verify the pH and ionic strength of the binding buffer as these can significantly impact receptor-ligand interactions.

Issue: Inconsistent or low glycine uptake inhibition by this compound.

Potential Cause Troubleshooting Step
Cell health and density Ensure cells (e.g., CHO cells stably expressing GlyT-1) are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can lead to variable transporter expression.
Incorrect incubation time Optimize the incubation time for both glycine and this compound. A time-course experiment can determine the linear range of glycine uptake.
This compound solution instability Prepare fresh solutions of this compound for each experiment, as repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
Competition with other substances Ensure the assay medium is free of other compounds that might interact with GlyT-1 or affect cell membrane potential.
Low transporter expression Verify the expression level of GlyT-1 in the cell line using methods like Western blotting or qPCR.
In Vivo Assays

Issue: High variability in ethanol intake and preference between animals.

Potential Cause Troubleshooting Step
Inappropriate rat strain As noted, this compound's effects are strain-dependent. Wistar rats have shown more consistent responses in alcohol consumption studies compared to AA rats.[2][3]
Acclimation period Ensure a sufficient acclimation period for the animals to the housing conditions and the two-bottle choice setup before initiating the experiment.
Side preference Alternate the position of the ethanol and water bottles daily to control for any inherent side preferences in the animals.
Delayed onset of drug effect Be aware that the effect of this compound on ethanol consumption may have a delayed onset.[4] A stable baseline of ethanol intake should be established before drug administration, and the treatment period should be sufficiently long to observe the effect.
Stress-induced changes in drinking Handle animals consistently and minimize environmental stressors, as stress can significantly impact voluntary ethanol consumption.

Issue: Unexpected adverse effects (e.g., sedation, reduced water intake).

Potential Cause Troubleshooting Step
Dose is too high Perform a dose-response study to identify the optimal therapeutic window for this compound that reduces ethanol intake without causing significant side effects.
Strain-specific sensitivity If using a strain other than Wistar, be vigilant for unexpected behavioral changes. Consider a pilot study to assess the tolerability of this compound in the chosen strain.[3]
Drug-food/water interaction Monitor food and water intake alongside ethanol consumption to identify any general effects on appetite or thirst that could confound the results.

Data Presentation

In Vitro Assay Parameters for this compound
ParameterValueAssay Condition
IC50 100 nM[1]Glycine uptake inhibition in cells expressing GlyT-1.
Ki Not consistently reportedRadioligand binding affinity for GlyT-1.
In Vivo Dose-Response of this compound on Ethanol Intake in Wistar Rats
Dose (mg/kg, i.p.)Ethanol Intake (g/kg/2.5h) - Day 5 of TreatmentEthanol Preference (%) - Day 5 of Treatment
Vehicle ~1.2~50
3 ~1.0~45
6 ~0.6~30
10 ~0.4~20

Note: The values presented are approximate and compiled from multiple studies for illustrative purposes. Actual results may vary based on specific experimental conditions.[4][5]

Experimental Protocols

Key Experiment 1: In Vitro Glycine Uptake Assay

Objective: To determine the inhibitory effect of this compound on glycine uptake in a cell line stably expressing Glycine Transporter 1 (GlyT-1).

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human GlyT-1 gene in appropriate growth medium.

  • Seeding: Seed the cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.

  • Pre-incubation: On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle in KRH buffer for 15-30 minutes at 37°C.

  • Glycine Uptake: Initiate the uptake by adding KRH buffer containing a fixed concentration of [3H]-glycine (and unlabeled glycine) to each well.

  • Incubation: Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C, ensuring the uptake is within the linear range.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [3H]-glycine.

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of glycine uptake against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Key Experiment 2: In Vivo Two-Bottle Choice Ethanol Consumption in Rats

Objective: To assess the effect of this compound on voluntary ethanol consumption and preference in rats.

Methodology:

  • Animals: Use male Wistar rats, individually housed to accurately measure fluid consumption.

  • Acclimation: Allow the rats to acclimate to the housing conditions and handling for at least one week.

  • Baseline Ethanol Consumption: Provide rats with two bottles, one containing 10% (v/v) ethanol and the other containing water, for a limited period each day (e.g., 2-4 hours).[4] Measure the volume consumed from each bottle daily to establish a stable baseline of ethanol intake and preference over several days.

  • Drug Administration: Once a stable baseline is achieved, administer this compound (e.g., 3, 6, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection approximately 30-60 minutes before the start of the drinking session.[4]

  • Treatment Period: Continue the daily drug administration and measurement of ethanol and water consumption for a predetermined period (e.g., 7-14 days).

  • Data Collection: Record the daily intake of ethanol (g/kg body weight) and water. Calculate the ethanol preference as the ratio of ethanol intake to total fluid intake.

  • Data Analysis: Compare the ethanol intake and preference between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Mandatory Visualization

GlyT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine_out Glycine GlyT1 GlyT-1 Glycine_out->GlyT1 Uptake NMDA_Receptor NMDA Receptor Glycine_out->NMDA_Receptor Co-agonist Binding Glutamate_out Glutamate Glutamate_out->NMDA_Receptor Agonist Binding Glycine_in Glycine GlyT1->Glycine_in Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates Org_25935 This compound Org_25935->GlyT1 Inhibits

Caption: Signaling pathway of GlyT-1 inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Culture GlyT-1 expressing cells Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Uptake_Assay Glycine Uptake Assay Cell_Culture->Uptake_Assay Data_Analysis_vitro Determine IC50 / Ki Binding_Assay->Data_Analysis_vitro Uptake_Assay->Data_Analysis_vitro Inconsistent_Results Inconsistent Results? Data_Analysis_vitro->Inconsistent_Results Animal_Acclimation Acclimate Rats Baseline Establish Baseline Ethanol Intake Animal_Acclimation->Baseline Drug_Admin Administer this compound / Vehicle Baseline->Drug_Admin Data_Collection Measure Ethanol & Water Intake Drug_Admin->Data_Collection Data_Analysis_vivo Analyze Consumption & Preference Data_Collection->Data_Analysis_vivo Data_Analysis_vivo->Inconsistent_Results Troubleshooting Consult Troubleshooting Guide Inconsistent_Results->Troubleshooting Yes Proceed_with_Research Proceed with Research Inconsistent_Results->Proceed_with_Research No

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Species-Specific Differences in Response to Org 25935

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glycine transporter 1 (GlyT-1) inhibitor, Org 25935. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By blocking GlyT-1, it increases the extracellular concentration of glycine in the brain. This enhanced glycine level modulates neurotransmission through two main pathways: by acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing glutamatergic signaling, and by acting as an agonist at inhibitory glycine receptors.

Q2: Why are there discrepancies in the effects of this compound between animal models and human clinical trials?

A2: While this compound has shown efficacy in animal models for conditions like alcohol dependence, human clinical trials have not demonstrated a significant therapeutic benefit over placebo. This disconnect can be attributed to several factors, including species-specific differences in pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (receptor affinity and downstream signaling), and potentially the underlying neurobiology of the disorders being studied in different species.

Q3: Are there known strain differences within a species in the response to this compound?

A3: Yes, studies have indicated pharmacogenetic differences in the response to this compound. For instance, research comparing Wistar and Alko-Alcohol (AA) rats revealed different neurobehavioral effects, with AA rats showing central nervous system depressive effects. This highlights the importance of considering the genetic background of the animal model when designing and interpreting experiments.

Troubleshooting Guides

Inconsistent Behavioral Effects in Rodent Models

Problem: You are observing high variability or a lack of expected behavioral effects (e.g., reduced alcohol intake) in your rodent experiments with this compound.

Possible Causes and Solutions:

  • Incorrect Dosing or Administration Timing:

    • Question: Are you using an appropriate dose and administration route for your specific rodent strain and experimental paradigm?

    • Troubleshooting: The dose-response relationship of this compound can be species- and even strain-dependent. For Wistar rats, effective doses for reducing alcohol intake have been reported. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose. The timing of administration relative to the behavioral test is also critical. For example, in alcohol consumption studies in rats, this compound has been administered intraperitoneally approximately 40 minutes before the drinking session.[2]

  • Species or Strain Differences:

    • Question: Are you using a rodent strain that has been previously characterized for its response to GlyT-1 inhibitors?

    • Troubleshooting: As mentioned, different rat strains can respond differently to this compound. If you are using a novel strain, consider running a pilot study to characterize its baseline behavioral phenotype and response to the compound.

  • Experimental Design Flaws in Behavioral Assays (e.g., Two-Bottle Choice Test):

    • Question: Have you controlled for common confounding factors in your behavioral assay?

    • Troubleshooting: In the two-bottle choice test, factors such as side preference for the bottles, leakage from the sipper tubes, and the stress of handling can all introduce variability. Ensure you are alternating the position of the bottles, using control cages to measure spillage, and properly habituating the animals to the experimental procedures.

Issues with Measuring Extracellular Glycine Levels (In Vivo Microdialysis)

Problem: You are unable to detect a significant increase in extracellular glycine levels after administering this compound.

Possible Causes and Solutions:

  • Suboptimal Microdialysis Probe Recovery:

    • Question: Have you calibrated your microdialysis probe to determine its in vivo recovery rate?

    • Troubleshooting: The recovery of analytes by a microdialysis probe can be influenced by factors such as the probe's membrane length and material, the perfusion flow rate, and the surrounding tissue environment. It is essential to perform in vitro and in vivo calibration to accurately quantify extracellular glycine concentrations.

  • Incorrect Timing of Sample Collection:

    • Question: Are you collecting dialysate samples at the expected time of peak drug concentration in the brain?

    • Troubleshooting: The pharmacokinetic profile of this compound will determine the optimal time window for detecting changes in extracellular glycine. In rats, intraperitoneal administration of this compound has been shown to increase striatal glycine levels, with the timing of the peak concentration being a key factor for experimental design.

  • Analytical Method Sensitivity:

    • Question: Is your analytical method (e.g., HPLC) sensitive enough to detect the expected changes in glycine concentration?

    • Troubleshooting: Ensure that your analytical method is validated and has the required sensitivity and specificity to measure glycine in microdialysate samples.

Quantitative Data

Table 1: Pharmacodynamic Properties of this compound

ParameterSpeciesValueReference
IC₅₀ (GlyT-1) Rat162 nM[3][4]
GlyT-1 Occupancy (Effective Dose Range) Rhesus Monkey16 - 80%[5]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesRouteDoseCmaxTmaxHalf-lifeBioavailabilityReference
Pharmacokinetic Profile Rat------Dose-linear pharmacokinetics reported.[3]
Pharmacokinetic Profile Human--Not AvailableNot AvailableNot AvailableNot Available[6]
Pharmacokinetic Profile Mouse--Not AvailableNot AvailableNot AvailableNot Available
Pharmacokinetic Profile Monkey--Not AvailableNot AvailableNot AvailableNot Available

Note: Comprehensive and directly comparable pharmacokinetic data for this compound across multiple species is limited in the public domain.

Experimental Protocols

Two-Bottle Choice Paradigm for Alcohol Preference in Rats

Objective: To assess the effect of this compound on voluntary ethanol consumption and preference.

Methodology:

  • Animal Housing: Individually house rats to allow for accurate measurement of fluid intake.

  • Habituation: For several days, provide rats with two bottles, one containing water and the other a solution of ethanol (e.g., 6% v/v).

  • Baseline Measurement: After the habituation period, measure the daily consumption from each bottle for a baseline period (e.g., 5-7 days). The position of the bottles should be switched daily to avoid side preference.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before the dark cycle begins, when rodents are most active.

  • Data Collection: Measure the volume of fluid consumed from each bottle over a set period (e.g., 2.5 hours into the dark cycle). Also, record the body weight of the animals.

  • Data Analysis: Calculate the ethanol intake (g/kg of body weight) and the preference ratio (volume of ethanol solution consumed / total volume of fluid consumed). Statistical analysis can then be performed to compare the drug-treated group to the vehicle control group.

In Vivo Microdialysis for Extracellular Glycine Measurement in Rats

Objective: To measure the effect of this compound on extracellular glycine concentrations in a specific brain region (e.g., nucleus accumbens).

Methodology:

  • Guide Cannula Implantation: Surgically implant a guide cannula targeting the brain region of interest under anesthesia. Allow the animal to recover for a sufficient period (e.g., one week).

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for a baseline period (e.g., 1-2 hours).

  • Baseline Sample Collection: Collect several baseline dialysate samples to establish a stable glycine level.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis: Analyze the concentration of glycine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Express the post-drug glycine levels as a percentage of the baseline levels and compare the changes between the drug and vehicle groups.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal / Glial Cell cluster_postsynaptic Postsynaptic Terminal This compound This compound GlyT-1 GlyT-1 This compound->GlyT-1 Inhibits Glycine_ext Extracellular Glycine GlyT-1->Glycine_ext Uptake NMDA Receptor NMDA Receptor Glycine_ext->NMDA Receptor Co-agonist Glycine Receptor Glycine Receptor Glycine_ext->Glycine Receptor Agonist Glutamatergic\nSignaling Glutamatergic Signaling NMDA Receptor->Glutamatergic\nSignaling Enhances Inhibitory\nSignaling Inhibitory Signaling Glycine Receptor->Inhibitory\nSignaling Initiates Experimental_Workflow cluster_behavioral Behavioral Assay (Two-Bottle Choice) cluster_neurochemical Neurochemical Analysis (In Vivo Microdialysis) A Habituation to Ethanol and Water B Baseline Fluid Intake Measurement A->B C This compound / Vehicle Administration B->C D Post-treatment Fluid Intake Measurement C->D E Data Analysis: Intake & Preference D->E Interpretation Interpretation E->Interpretation F Guide Cannula Implantation & Recovery G Probe Insertion & Equilibration F->G H Baseline Dialysate Collection G->H I This compound / Vehicle Administration H->I J Post-treatment Dialysate Collection I->J K HPLC Analysis of Glycine Levels J->K L Data Analysis: % Baseline Change K->L L->Interpretation Troubleshooting_Logic Inconsistent\nBehavioral Results Inconsistent Behavioral Results Check Dosing &\nAdministration Timing Check Dosing & Administration Timing Inconsistent\nBehavioral Results->Check Dosing &\nAdministration Timing Verify Animal\nStrain Response Verify Animal Strain Response Inconsistent\nBehavioral Results->Verify Animal\nStrain Response Review Behavioral\nAssay Protocol Review Behavioral Assay Protocol Inconsistent\nBehavioral Results->Review Behavioral\nAssay Protocol No Change in\nExtracellular Glycine No Change in Extracellular Glycine Calibrate Microdialysis\nProbe Recovery Calibrate Microdialysis Probe Recovery No Change in\nExtracellular Glycine->Calibrate Microdialysis\nProbe Recovery Optimize Sample\nCollection Timing Optimize Sample Collection Timing No Change in\nExtracellular Glycine->Optimize Sample\nCollection Timing Confirm Analytical\nMethod Sensitivity Confirm Analytical Method Sensitivity No Change in\nExtracellular Glycine->Confirm Analytical\nMethod Sensitivity

References

Validation & Comparative

A Comparative Analysis of Org 25935 and Other GlyT-1 Inhibitors for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Org 25935 with other prominent Glycine Transporter-1 (GlyT-1) inhibitors. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and development purposes.

Introduction to GlyT-1 Inhibition

Glycine Transporter-1 (GlyT-1) is a critical regulator of glycine levels in the synaptic cleft. As glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting its reuptake via GlyT-1 enhances NMDA receptor function. This mechanism is a key therapeutic target for addressing the negative and cognitive symptoms of schizophrenia and other central nervous system (CNS) disorders. This compound, a selective and non-competitive GlyT-1 inhibitor, has been a significant tool in investigating this therapeutic strategy.[1]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro potency of this compound and other notable GlyT-1 inhibitors. The data, primarily IC50 values, are extracted from various studies. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.

CompoundTypeIC50 (nM)Species/Cell LineReference
This compound Sarcosine-based, Non-competitive100Not Specified[2]
Org 24598 Sarcosine-based13Mouse Astrocytes[3]
NFPS Sarcosine-based7Mouse Astrocytes[3]
SSR504734 Non-sarcosine, Competitive18Not Specified[4]
Bitopertin (RG1678) Non-competitive25Human GlyT1[4]
Iclepertin (BI 425809) Non-competitive5.0Human SK-N-MC cells[4]

In Vivo Efficacy: Preclinical Data

Preclinical models provide valuable insights into the potential therapeutic effects of GlyT-1 inhibitors. The following table highlights some of the key in vivo findings for this compound and a comparator, bitopertin.

CompoundAnimal ModelEffectReference
This compound RatReduced ethanol intake[5]
This compound RatCounteracted ketamine-induced effects[6]
Bitopertin (RG1678) RatReduced MK-801-induced working memory deficits[7]
Bitopertin (RG1678) MouseNo significant effect on PCP-induced social interaction deficits[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_postsynaptic cluster_downstream Downstream Effects Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Astrocyte Astrocyte GlyT1 GlyT-1 Glutamate_vesicle Glutamate Glutamate_vesicle->Postsynaptic Release Glycine_pool Glycine Glycine_pool->Postsynaptic Diffusion NMDAR NMDA Receptor Ca_channel Ca2+ Channel NMDAR->Ca_channel Activation Increased_Glycine Increased Synaptic Glycine GlyT1->Glycine_pool Reuptake GlyT1->Increased_Glycine Leads to Org25935 This compound & Other Inhibitors Org25935->GlyT1 Inhibition Enhanced_NMDAR Enhanced NMDAR Function Increased_Glycine->Enhanced_NMDAR Therapeutic_Effect Potential Therapeutic Effects (e.g., improved cognition) Enhanced_NMDAR->Therapeutic_Effect

Caption: Mechanism of GlyT-1 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Assay_Selection Assay Selection: [3H]Glycine Uptake or Radioligand Binding Cell_Culture Cell Culture: CHO or HEK293 cells expressing GlyT-1 Assay_Selection->Cell_Culture Incubation Incubation with Inhibitor and Radioligand Cell_Culture->Incubation Measurement Measurement of Radioactivity Incubation->Measurement Data_Analysis Data Analysis: IC50/Ki Determination Measurement->Data_Analysis end End Data_Analysis->end Animal_Model Animal Model Selection (e.g., Rat model of schizophrenia) Drug_Admin Drug Administration (this compound or other inhibitor) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., cognitive tasks) Drug_Admin->Behavioral_Test Data_Collection Data Collection and Statistical Analysis Behavioral_Test->Data_Collection Data_Collection->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: General Experimental Workflow.

Experimental Protocols

[³H]Glycine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT-1.

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT-1 are cultured in appropriate media and conditions until they reach a suitable confluency.

2. Assay Preparation:

  • Cells are harvested and seeded into 96-well plates.

  • The cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

3. Inhibition Assay:

  • A range of concentrations of the test inhibitor (e.g., this compound) is prepared in the uptake buffer.

  • The inhibitor solutions are added to the wells containing the cells and pre-incubated for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine.

4. Termination and Lysis:

  • After a defined incubation period (e.g., 10-20 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]glycine.

  • The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

5. Measurement and Analysis:

  • The amount of [³H]glycine taken up by the cells is quantified by measuring the radioactivity in the cell lysates using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known GlyT-1 inhibitor.

  • The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.[8][9]

Radioligand Binding Assay

This assay determines the affinity of a compound for the GlyT-1 by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

1. Membrane Preparation:

  • Cells expressing GlyT-1 or brain tissue homogenates are used to prepare a membrane fraction through homogenization and centrifugation.

  • The final membrane pellet is resuspended in a binding buffer.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a suitable radioligand (e.g., [³H]-(R)-NPTS or [³H]N-methyl-SSR504734) is incubated with the membrane preparation.[3]

  • A range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound) is added to the wells.

  • The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Measurement and Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GlyT-1 ligand.

  • The specific binding at each concentration of the competitor is calculated.

  • The IC50 value is determined from the competition curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.[10][11][12]

Conclusion

This compound has been a valuable pharmacological tool for understanding the role of GlyT-1 in the CNS. While it demonstrates moderate potency, newer generations of GlyT-1 inhibitors, such as iclepertin, show higher in vitro potency. The choice of a specific GlyT-1 inhibitor for research or therapeutic development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and the specific research question or therapeutic indication being addressed. The provided data and protocols offer a foundation for making informed decisions in the ongoing exploration of GlyT-1 inhibitors as potential treatments for schizophrenia and other neurological disorders.

References

Validating the selectivity of Org 25935 for GlyT-1 over GlyT-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Org 25935's performance against other Glycine Transporter 1 (GlyT-1) inhibitors, supported by experimental data.

This compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT-1), a key protein in the central nervous system responsible for regulating glycine levels in the synaptic cleft.[1][2] By blocking GlyT-1, this compound increases extracellular glycine concentrations, which can modulate neurotransmission, particularly at N-methyl-D-aspartate (NMDA) receptors where glycine acts as a co-agonist. This mechanism has positioned this compound and similar compounds as potential therapeutic agents for conditions like schizophrenia.[3][4] A critical attribute for any GlyT-1 inhibitor is its selectivity over the closely related Glycine Transporter 2 (GlyT-2), which plays a distinct role in neuronal glycine transport. High selectivity is paramount to minimize off-target effects and achieve a favorable therapeutic window.

Comparative Selectivity Profile

The following table summarizes the in vitro potency and selectivity of this compound against a panel of other known GlyT-1 inhibitors. The data clearly illustrates the selectivity of these compounds for GlyT-1 over GlyT-2.

CompoundGlyT-1 IC50/Ki (nM)GlyT-2 IC50 (µM)Selectivity (GlyT-2 IC50 / GlyT-1 IC50/Ki)
This compound 100[1]> 100 (negligible action)[1][3]> 1000-fold
Bitopertin30[5]> 30[5]> 1000-fold
Iclepertin5.0 - 5.2[6][7]Inactive (> 100)[6][8]> 19,000-fold
ALX-54073[9][10][11][12][13]> 100[9][11]> 33,000-fold
PF-0346327511.6 (Ki)[14]> 10[14]> 860-fold
ASP253592 (rat)[15][16][17]~4.6 (rat, calculated)[15][16][17][18]~50-fold[15][16][17][18]
LY236510915.8[19][20]> 10> 630-fold

Note: A higher selectivity ratio indicates a greater preference for GlyT-1 over GlyT-2.

Experimental Protocols

The determination of GlyT-1 and GlyT-2 inhibition and selectivity is typically conducted using in vitro cell-based assays. A common and robust method is the radiolabeled glycine uptake assay.

Principle: This assay measures the uptake of a radiolabeled substrate, typically [3H]glycine, into cultured cells that are engineered to express either human GlyT-1 or GlyT-2. The inhibitory potential of a test compound is determined by its ability to reduce the amount of radiolabeled glycine transported into the cells.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK-293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are commonly used.

    • Cells are stably transfected with a plasmid containing the cDNA for either human GlyT-1 or human GlyT-2.

    • Transfected cells are cultured under appropriate conditions to ensure robust expression of the respective transporter on the cell membrane.

  • Assay Procedure:

    • Transfected cells are seeded into multi-well plates (e.g., 96-well or 384-well) and allowed to adhere overnight.

    • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) with the test compound (like this compound) at various concentrations.

    • Following pre-incubation, a solution containing a known concentration of [3H]glycine is added to each well to initiate the uptake reaction.

    • The uptake is allowed to proceed for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., room temperature or 37°C).

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular [3H]glycine.

  • Quantification and Data Analysis:

    • The cells are lysed to release the intracellular contents.

    • The amount of [3H]glycine taken up by the cells is quantified using a scintillation counter.

    • The results are expressed as a percentage of the control (vehicle-treated cells).

    • IC50 values (the concentration of the inhibitor that causes 50% inhibition of [3H]glycine uptake) are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Selectivity is determined by comparing the IC50 values for GlyT-1 and GlyT-2.

Experimental Workflow Visualization

The following diagram illustrates the key steps in determining the selectivity of a compound for GlyT-1 over GlyT-2.

G cluster_0 Cell Line Preparation cluster_1 Assay Procedure cluster_2 Data Analysis HEK293 HEK-293 or CHO Cells Transfection_GlyT1 Stable Transfection with human GlyT-1 plasmid HEK293->Transfection_GlyT1 Transfection_GlyT2 Stable Transfection with human GlyT-2 plasmid HEK293->Transfection_GlyT2 Seeding Seed cells into multi-well plates Transfection_GlyT1->Seeding Transfection_GlyT2->Seeding Preincubation Pre-incubate with test compound (e.g., this compound) Seeding->Preincubation Uptake Initiate uptake with [3H]glycine Preincubation->Uptake Termination Terminate reaction and wash cells Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation IC50_calc Calculate IC50 values for GlyT-1 and GlyT-2 Scintillation->IC50_calc Selectivity Determine Selectivity Ratio (IC50 GlyT-2 / IC50 GlyT-1) IC50_calc->Selectivity

Caption: Workflow for determining GlyT-1/GlyT-2 selectivity.

Signaling Pathway Context

The selectivity of compounds like this compound is crucial due to the distinct roles of GlyT-1 and GlyT-2 in neurotransmission. The diagram below illustrates the involvement of these transporters in a synapse.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_Synapse Glycine Glycine_Vesicle->Glycine_Synapse Release GlyT2 GlyT-2 Glycine_Synapse->GlyT2 Reuptake Glycine_Receptor Glycine Receptor Glycine_Synapse->Glycine_Receptor Binding GlyT1 GlyT-1 Glycine_Synapse->GlyT1 Uptake

Caption: Glycine transport at the synapse.

References

Comparative analysis of Org 25935 and acamprosate for alcohol cessation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Org 25935 and Acamprosate for Alcohol Cessation

This guide provides a detailed, objective comparison of this compound and acamprosate, two pharmacological agents investigated for their potential in promoting alcohol cessation. The analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and side effects, supported by experimental data.

Mechanism of Action

The divergent mechanisms of this compound and acamprosate reflect different therapeutic strategies for managing alcohol dependence. This compound targets the glycine signaling pathway, while acamprosate is believed to modulate the balance between excitatory and inhibitory neurotransmission.

This compound: This compound is a selective inhibitor of the glycine transporter-1 (GlyT-1).[1] By blocking GlyT-1, this compound increases the extracellular concentration of glycine in the brain.[2][3] Glycine is an obligate co-agonist at N-methyl-D-aspartate (NMDA) receptors and also acts on its own inhibitory glycine receptors. The therapeutic hypothesis is that by enhancing glycinergic neurotransmission, this compound can attenuate the alcohol-induced dopaminergic activity in the brain's reward pathways, specifically the nucleus accumbens, thereby reducing the motivation to consume alcohol.[2][4] Animal studies have shown that this compound can dose-dependently decrease ethanol intake, preference, and relapse-like behaviors.[2][3][5]

Acamprosate: The precise mechanism of acamprosate is not fully elucidated but is thought to involve the modulation of glutamatergic and GABAergic neurotransmitter systems.[6][7][8] Chronic alcohol exposure disrupts the equilibrium between neuronal excitation and inhibition.[6] During withdrawal, there is a surge in the excitatory neurotransmitter glutamate, leading to symptoms like anxiety and restlessness that can trigger relapse.[9][10] Acamprosate appears to counteract this by acting as a weak NMDA receptor antagonist, thereby reducing the hyperexcitability of the glutamatergic system.[9][11][12] It helps restore the normal balance of neuronal activity that is disrupted by chronic alcohol use.[6][7]

Signaling_Pathways cluster_Org25935 This compound Pathway cluster_Acamprosate Acamprosate Pathway Org25935 This compound GlyT1 Glycine Transporter-1 (GlyT-1) Org25935->GlyT1 Inhibits Glycine Extracellular Glycine GlyT1->Glycine Increases NMDAR NMDA Receptor Glycine->NMDAR Modulates Dopamine Dopamine Release (Nucleus Accumbens) NMDAR->Dopamine Attenuates Alcohol-Induced AlcoholIntake Reduced Alcohol Intake Dopamine->AlcoholIntake Leads to Acamprosate Acamprosate NMDAR_A NMDA Receptor Acamprosate->NMDAR_A Antagonizes Glutamate Glutamate Surge (Withdrawal) Glutamate->NMDAR_A Activates Neuronal_Excitation Neuronal Hyperexcitability NMDAR_A->Neuronal_Excitation Reduces Balance Restored Neuronal Balance Neuronal_Excitation->Balance Leads to Abstinence Maintenance of Abstinence Balance->Abstinence Promotes

Caption: Proposed signaling pathways for this compound and Acamprosate.

Clinical Efficacy

The clinical development and outcomes for this compound and acamprosate are markedly different. Acamprosate is an approved medication with demonstrated efficacy, whereas the clinical trial for this compound was terminated due to a lack of benefit over placebo.

This compound: A key multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of this compound in preventing relapse in detoxified alcohol-dependent patients.[2] However, the trial was halted prematurely after a futility analysis indicated a low probability (<40%) of detecting a significant difference between the drug and placebo.[2] The results showed no statistically significant benefit of this compound over placebo on the primary endpoint, which was the percentage of heavy drinking days.[2] No significant effects were observed on secondary endpoints either, which included other measures of drinking behavior, global functioning, and alcohol craving.[2]

Acamprosate: Acamprosate has been evaluated in numerous clinical trials and has demonstrated efficacy in maintaining abstinence for individuals with alcohol dependence.[13][14] A meta-analysis of 24 trials concluded that acamprosate significantly reduced the risk of returning to any drinking and increased the cumulative duration of abstinence compared to placebo.[13] It is generally considered more effective than placebo, particularly when integrated into a comprehensive treatment plan that includes psychosocial support.[9][11] However, its effect on reducing the number of heavy drinking days appears to be less robust and may not be superior to placebo in this regard.[13]

Experimental Protocols

Understanding the methodologies of key clinical trials is crucial for interpreting their outcomes.

This compound - Relapse Prevention Trial:

  • Design: Multicenter, randomized, double-blind, placebo-controlled trial.[2]

  • Participants: Adult patients diagnosed with alcohol dependence who were recently detoxified.[2]

  • Intervention: Patients were randomly assigned to receive either this compound (12 mg, twice daily) or a matching placebo.[2]

  • Duration: The planned treatment period was 84 days.[2]

  • Primary Endpoint: Percentage of heavy drinking days, defined as five or more standard drinks per day for men and four or more for women.[2]

  • Secondary Endpoints: Included drinks per day, time to first heavy drinking day, global functioning, and measures of alcohol-related thoughts and cravings.[2]

Acamprosate - Representative Abstinence Maintenance Trial:

  • Design: Many trials follow a randomized, double-blind, placebo-controlled format.[15]

  • Participants: Alcohol-dependent patients who are abstinent at the start of treatment.[6][11]

  • Intervention: A common dosage is 1998 mg per day (typically administered as two 333 mg tablets three times daily) for patients weighing over 60 kg, with a reduced dose for those under 60 kg.[10][11] This is compared against a placebo.

  • Duration: Treatment duration in trials often ranges from three to twelve months.[9]

  • Primary Endpoint: Commonly, the percentage of patients maintaining complete abstinence or the cumulative abstinence duration.[13]

  • Ancillary Treatment: Patients typically receive concurrent psychosocial therapy or counseling.[6][11]

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Alcohol Dependence Diagnosis) InformedConsent Informed Consent Screening->InformedConsent Detox Detoxification & Initial Abstinence InformedConsent->Detox Baseline Baseline Assessment (Drinking History, etc.) Detox->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (e.g., this compound or Acamprosate) Randomization->GroupA Arm 1 GroupB Placebo Group Randomization->GroupB Arm 2 Psychosocial Concurrent Psychosocial Support (Both Groups) GroupA->Psychosocial FollowUp Data Collection (e.g., 12-24 weeks) GroupA->FollowUp GroupB->Psychosocial GroupB->FollowUp PrimaryEndpoint Primary Endpoint Analysis (% Abstinence / Heavy Drinking Days) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (Craving, Side Effects) PrimaryEndpoint->SecondaryEndpoint Results Statistical Analysis & Reporting SecondaryEndpoint->Results

Caption: Generalized workflow for a placebo-controlled alcohol cessation clinical trial.

Pharmacokinetics

The pharmacokinetic profiles of the two drugs differ significantly, particularly in their metabolism and elimination pathways.

ParameterThis compoundAcamprosate
Metabolism Metabolized in the body.Not metabolized by the body.[6][9]
Bioavailability Dose-linear pharmacokinetics observed in animal models.[3]Low oral bioavailability (~11%).[6][9]
Food Effect Not specified in available clinical data.Bioavailability is decreased when taken with food.[9][10]
Elimination Not specified in available clinical data.Excreted unchanged via the kidneys.[6][9][10]
Half-life (t½) Not specified in available clinical data.Long elimination half-life (20-33 hours).[6][8][9]
Protein Binding Not specified in available clinical data.Negligible.[9]

Side Effect and Safety Profile

Both medications were reported to be generally well-tolerated in clinical trials, though their common side effect profiles differ.

Side Effect ProfileThis compoundAcamprosate
Common Side Effects Fatigue, dizziness, transient visual events.[2][16][17]Diarrhea (most common), nausea, abdominal pain, headache, insomnia, anxiety.[9][11][18][19]
Serious Side Effects No major safety issues were reported in the terminated trial.[2]Allergic reactions, abnormal heart rhythms, increased risk of suicidal behavior, depression.[9]
Contraindications Not established due to limited clinical development.Severe renal impairment (creatinine clearance <30 mL/min).[9][11]
Drug Interactions Not extensively studied in the context of alcohol cessation.No significant drug interactions reported; does not interact with alcohol.[10][11]

Conclusion

In the comparative analysis of this compound and acamprosate for alcohol cessation, acamprosate emerges as the clinically established therapeutic agent. Its efficacy in promoting abstinence, supported by a large body of evidence from numerous clinical trials, contrasts sharply with the clinical development of this compound, which was halted due to a lack of efficacy.[2][13] While this compound presented a novel mechanism of action by targeting the GlyT-1 transporter, its promising preclinical results did not translate into successful outcomes in human trials for alcohol dependence.[2][3]

Acamprosate, despite its incompletely understood mechanism, remains a valuable tool in the pharmacological treatment of alcohol use disorder, particularly for patients whose goal is complete abstinence and who can adhere to the three-times-daily dosing regimen. Its favorable safety profile and lack of hepatic metabolism make it a suitable option for a broad range of patients, including those with liver disease.[7][11] The development of this compound, while unsuccessful for this indication, highlights the ongoing research into novel neurochemical pathways, like the glycinergic system, as potential targets for future addiction therapies.

References

Org 25935 Clinical Trials for Schizophrenia: A Comparative Analysis of a Failed Endpoint

Author: BenchChem Technical Support Team. Date: November 2025

The quest for effective treatments for the negative and cognitive symptoms of schizophrenia has been fraught with challenges. One such example is the clinical development of Org 25935, a selective glycine transporter 1 (GlyT-1) inhibitor. Despite a promising mechanism of action, its pivotal clinical trial, the GIANT study, failed to demonstrate efficacy, leading to the discontinuation of its development for this indication. This guide provides a comprehensive comparison of the this compound clinical trial with other therapeutic alternatives, supported by available experimental data, detailed methodologies, and visual pathway and workflow diagrams for researchers, scientists, and drug development professionals.

Failure to Meet Primary Endpoints in the GIANT Trial

The "Glycine Transporter-1 Inhibitor Augmentation of Negative Symptoms Trial" (GIANT), a randomized, double-blind, placebo-controlled, parallel-group study, was designed to evaluate the efficacy and safety of this compound as an adjunctive therapy to atypical antipsychotics in patients with predominant, persistent negative symptoms of schizophrenia.[1] The trial, however, did not meet its primary or secondary endpoints.

The primary efficacy outcome was the change from baseline in the composite score of the Scale for Assessment of Negative Symptoms (SANS).[1] Secondary endpoints included changes in the Positive and Negative Syndrome Scale (PANSS) total and subscale scores, the Calgary Depression Scale for Schizophrenia, and the Global Assessment of Functioning scale.[1] Across both dosing cohorts of this compound, no statistically significant difference was observed compared with placebo in any of these measures.[1] The drug was reported to be generally well-tolerated.[1]

The failure of this compound to demonstrate efficacy highlights the complexities of targeting the glutamatergic system for the treatment of negative symptoms in schizophrenia. While the hypothesis of enhancing N-methyl-D-aspartate (NMDA) receptor function through increased synaptic glycine remains a valid scientific pursuit, the clinical translation has proven to be challenging.

Mechanism of Action: Targeting the NMDA Receptor via Glycine Modulation

This compound is a selective inhibitor of the glycine transporter 1 (GlyT-1).[2] GlyT-1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells. By inhibiting GlyT-1, this compound increases the extracellular concentration of glycine. Glycine acts as an essential co-agonist at the NMDA receptor, meaning that both glycine and glutamate must bind to the receptor for it to become fully active. The therapeutic hypothesis was that by increasing synaptic glycine levels, this compound would enhance NMDA receptor-mediated neurotransmission, which is believed to be hypofunctional in schizophrenia, particularly in relation to negative and cognitive symptoms.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release Glutamate_synapse Glutamate Glutamate->Glutamate_synapse Glycine_synapse Glycine GlyT1 GlyT-1 Glycine_synapse->GlyT1 Uptake Org25935 This compound Org25935->GlyT1 Inhibits NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_ion Ca²⁺ Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB)

Comparative Analysis with Alternative Treatments

While this compound did not succeed, research into other therapeutic agents for negative symptoms of schizophrenia continues. Below is a comparison of the GIANT trial with clinical trials of other notable drugs.

Drug Mechanism of Action Clinical Trial Primary Endpoint Change from Baseline (Drug) Change from Baseline (Placebo) p-value
This compound GlyT-1 InhibitorGIANT (NCT00725075)SANS Composite ScoreData not publicly availableData not publicly availableNot Significant
Pimavanserin 5-HT2A Inverse Agonist/AntagonistADVANCE-2 (Phase 3)NSA-16 Total Score-11.8-11.10.4825[3]
KarXT (Xanomeline-Trospium) M1/M4 Muscarinic Receptor AgonistEMERGENT-2 (Phase 3)PANSS Total Score-21.2-11.6<0.0001[4][5]
BI 425809 (Iclepertin) GlyT-1 InhibitorPhase 2 (NCT02832037)MATRICS Consensus Cognitive Battery (MCCB)Statistically significant improvement at 10mg and 25mg doses--

Note: Direct comparison of the magnitude of change across different scales (SANS, NSA-16, PANSS) should be done with caution due to variations in the instruments and patient populations.

Experimental Protocols

This compound (GIANT Trial)
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: 215 adult patients with a diagnosis of schizophrenia, stabilized on an atypical antipsychotic for at least 3 months, and with predominant, persistent negative symptoms.[1]

  • Intervention: Patients were randomized to one of three groups:

    • This compound low dose (4-8 mg twice daily)

    • This compound high dose (12-16 mg twice daily)

    • Placebo

  • Primary Outcome Measure: Change from baseline to week 12 in the SANS composite score.[1]

  • Secondary Outcome Measures: Change from baseline in PANSS total and subscale scores, Calgary Depression Scale for Schizophrenia, and Global Assessment of Functioning scale.[1]

GIANT_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 12-Week Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_outcome Trial Outcome Patient_Pool Patients with Schizophrenia & Predominant Negative Symptoms Inclusion_Criteria Inclusion Criteria Met? (Stabilized on atypical antipsychotic, SANS score threshold) Patient_Pool->Inclusion_Criteria Randomize Randomization (1:1:1) Inclusion_Criteria->Randomize Eligible Patients (n=215) Group_A This compound (Low Dose) 4-8 mg BID Randomize->Group_A Group_B This compound (High Dose) 12-16 mg BID Randomize->Group_B Group_C Placebo Randomize->Group_C Primary_Endpoint Primary Endpoint: Change in SANS Composite Score Group_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: PANSS, CDSS, GAF Group_A->Secondary_Endpoints Group_B->Primary_Endpoint Group_B->Secondary_Endpoints Group_C->Primary_Endpoint Group_C->Secondary_Endpoints Result No Significant Difference vs. Placebo Primary_Endpoint->Result Secondary_Endpoints->Result

Pimavanserin (ADVANCE-2 Trial)
  • Study Design: A 26-week, Phase 3, randomized, double-blind, placebo-controlled study.[3]

  • Participants: 454 adult patients with predominant negative symptoms of schizophrenia who had achieved control of positive symptoms with their ongoing antipsychotic treatment.[3]

  • Intervention:

    • Pimavanserin (34 mg)

    • Placebo

  • Primary Outcome Measure: Change from baseline to week 26 on the Negative Symptom Assessment-16 (NSA-16) total score.[3]

KarXT (Xanomeline-Trospium) (EMERGENT-2 Trial)
  • Study Design: A 5-week, Phase 3, randomized, double-blind, placebo-controlled, flexible-dose inpatient trial.[4][5]

  • Participants: 252 adult patients with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.[4]

  • Intervention:

    • KarXT (xanomeline-trospium)

    • Placebo

  • Primary Outcome Measure: Change from baseline to week 5 in the PANSS total score.[4][5]

BI 425809 (Iclepertin) (Phase 2 Trial - NCT02832037)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Participants: 509 stable adult patients with schizophrenia.

  • Intervention:

    • BI 425809 (2, 5, 10, or 25 mg)

    • Placebo

  • Primary Outcome Measure: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score.[6]

Conclusion

The failure of this compound in the GIANT trial underscores the significant hurdles in developing effective treatments for the negative symptoms of schizophrenia. While the glutamatergic hypothesis remains a compelling area of investigation, the lack of efficacy of this GlyT-1 inhibitor suggests that simply increasing synaptic glycine may be insufficient to produce a clinically meaningful improvement in this patient population. The subsequent successes and failures of other agents with different mechanisms of action, such as the 5-HT2A inverse agonist pimavanserin and the muscarinic agonist KarXT, highlight the ongoing need for diverse therapeutic strategies. For drug development professionals, the story of this compound serves as a crucial case study in the challenges of translating a sound neurobiological hypothesis into a successful clinical therapy for a complex neuropsychiatric disorder. Continued research into novel targets and a deeper understanding of the heterogeneity of schizophrenia will be paramount in the development of future treatments.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Org 25935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of Org 25935 (CAS No. 949588-40-3), a selective inhibitor of the glycine transporter GlyT-1. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Safety Data Summary

Quantitative Safety Information

ParameterDataSource
GHS Classification Acute Toxicity, Oral (Category 4); Acute Aquatic Toxicity (Category 1); Chronic Aquatic Toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
CAS Number 949588-40-3[1]
Molecular Formula C21H25NO3.HCl[1]
Molecular Weight 375.89 g/mol
Appearance White solid
Storage Temperature -20°C (as powder), -80°C (in solvent)[1]

Personal Protective Equipment (PPE) Protocol

Due to its potent nature, strict adherence to PPE protocols is mandatory. The following table outlines the required PPE and its purpose.

Required Personal Protective Equipment

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.Prevents skin contact and absorption.
Body Protection Disposable full-body suit (e.g., Tyvek) or a dedicated lab coat with long sleeves.Protects skin and clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Prevents eye contact with powder or solutions.
Respiratory Protection A NIOSH-approved respirator or handling within a certified chemical fume hood. For weighing and handling of powder, a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of the powdered compound.
Foot Protection Closed-toe shoes.Protects feet from spills.

Step-by-Step PPE Donning and Doffing Procedure:

A meticulous procedure for putting on and taking off PPE is critical to prevent contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Suit: Put on the disposable suit or lab coat, ensuring it is securely fastened.

  • Mask/Respirator: Don the respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Gown/Suit and Inner Gloves: Remove the gown or suit and the inner pair of gloves together. Peel the gown away from your body, rolling it inside-out. As you pull your hands out of the sleeves, peel the gloves off at the same time, so they end up inside the rolled-up gown.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove goggles or face shield from the back.

  • Mask/Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plans: Handling and Experimental Protocols

General Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Representative Experimental Protocol: Preparation of this compound for In Vivo Studies

This protocol is a representative example for preparing this compound for intraperitoneal (i.p.) injection in rodent models, based on methodologies described in the literature. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

Materials:

  • This compound powder

  • Sterile 0.9% NaCl solution (saline)

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Pre-calculation: Determine the required concentration and total volume of the dosing solution based on the animal weights and the target dose (e.g., 3 or 6 mg/kg).

  • Weighing: Within a chemical fume hood or a ventilated balance enclosure, carefully weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Transfer the weighed powder to a sterile vial. Add the calculated volume of sterile 0.9% NaCl solution.

  • Mixing: Securely cap the vial and vortex until the powder is completely dissolved.

  • Administration: The solution should be administered i.p. approximately 40 minutes before the experimental session, as peak extracellular glycine levels are expected around 50 minutes post-administration.

  • Storage of Solution: If not for immediate use, store the solution under appropriate sterile conditions and at the recommended temperature. Stability of the solution should be determined for longer-term storage.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination, given its high toxicity to aquatic life.

Step-by-Step Disposal Guidance:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired this compound powder.

    • Empty original containers.

    • Contaminated PPE (gloves, gowns, etc.).

    • Contaminated labware (vials, pipette tips, etc.).

  • Waste Containers:

    • Solid Waste: Place contaminated solid waste (PPE, labware) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect unused solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Collection and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor. Enhanced availability of glycine potentiates the activation of NMDA receptors by glutamate, thereby modulating glutamatergic neurotransmission.

Org25935_Mechanism cluster_presynaptic Glial Cell / Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine_ext Extracellular Glycine GlyT1->Glycine_ext Glycine_int Intracellular Glycine Glycine_int->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_ext->NMDAR Co-agonist Binding Effect Increased NMDA Receptor Activity NMDAR->Effect Leads to Glutamate Glutamate Glutamate->NMDAR Agonist Binding Org25935 This compound Org25935->GlyT1 Inhibits

Caption: Mechanism of action for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.